2-fluoro-1-iodo-3-methoxybenzene
Description
Properties
CAS No. |
1080673-30-8 |
|---|---|
Molecular Formula |
C7H6FIO |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and physical properties of 2-fluoro-1-iodo-3-methoxybenzene
[1]
Chemical Identity & Core Data
2-fluoro-1-iodo-3-methoxybenzene is a trisubstituted benzene derivative characterized by a contiguous 1,2,3-substitution pattern. This specific arrangement—where the fluorine atom is flanked by an iodine atom and a methoxy group—creates a unique electronic environment. The fluorine atom exerts a strong inductive effect (-I), activating the adjacent C-I bond for oxidative addition while modulating the basicity of the methoxy oxygen.
| Property | Specification |
| CAS Number | 1080673-30-8 |
| IUPAC Name | 2-Fluoro-1-iodo-3-methoxybenzene |
| Synonyms | 2-Fluoro-3-iodoanisole; 1-Iodo-2-fluoro-3-methoxybenzene |
| Molecular Formula | C₇H₆FIO |
| Molecular Weight | 252.03 g/mol |
| SMILES | COc1cccc(I)c1F (Isomeric check: COc1c(F)c(I)ccc1 for 1,2,3 pattern) |
| InChI Key | DNRXJYHKUIMHIO-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description | Note |
| Physical State | Solid | Crystalline or powder form at STP. |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid; often semi-solid if impure. |
| Boiling Point | ~240 °C (Predicted) | At 760 mmHg. |
| Density | 1.8 ± 0.1 g/cm³ | High density due to iodine content. |
| Solubility | DCM, THF, EtOAc | Insoluble in water. |
Synthetic Methodology
The synthesis of 2-fluoro-1-iodo-3-methoxybenzene is non-trivial due to the directing group competition between the fluorine (-I, +M) and methoxy (-I, +M) substituents. The most reliable route utilizes Directed Ortho Lithiation (DoL) , leveraging the "super-acidifying" inductive effect of fluorine to control regioselectivity.
Primary Route: Regioselective Lithiation of 2-Fluoroanisole
This protocol exploits the acidity of the C-3 proton (ortho to fluorine) in 2-fluoroanisole. While the methoxy group is a traditional DoL director, the strong electron-withdrawing nature of fluorine makes the H-3 position kinetically favored for deprotonation over the H-6 position (ortho to methoxy).
Reaction Scheme
-
Substrate : 2-Fluoroanisole (1-fluoro-2-methoxybenzene).
-
Reagent : n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).
-
Electrophile : Iodine (I₂).[2]
-
Solvent : Anhydrous THF.
Step-by-Step Protocol
-
Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-fluoroanisole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation : Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition : Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.
-
Mechanism: The lithium coordinates to the fluorine/oxygen lone pairs, but deprotonation occurs at C-3 due to the inductive acidification by the adjacent fluorine.
-
-
Equilibration : Stir at -78 °C for 1–2 hours to ensure complete formation of the 2-fluoro-3-methoxyphenyllithium intermediate.
-
Quench : Add a solution of Iodine (1.2 eq) in THF dropwise at -78 °C. The solution will transition from colorless/yellow to dark violet/brown.
-
Workup : Allow to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change to yellow/clear). Extract with Ethyl Acetate.
-
Purification : Silica gel column chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis Workflow
Caption: Directed Ortho Lithiation pathway for the regioselective synthesis of 2-fluoro-1-iodo-3-methoxybenzene.
Applications in Drug Discovery
The 1,2,3-trisubstituted pattern is a high-value scaffold in medicinal chemistry. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling, while the fluorine atom imparts metabolic stability and lipophilicity.
Key Reactivity Profiles
-
Suzuki-Miyaura Coupling : The C-I bond is highly reactive toward oxidative addition by Pd(0), allowing selective coupling at the C-1 position without affecting the C-F or C-OMe bonds.
-
Sonogashira Coupling : Facile alkynylation to generate rigid fluorinated core structures.
-
Buchwald-Hartwig Amination : Introduction of nitrogen heterocycles for kinase inhibitor synthesis.
Visualization: Reactivity Logic
Caption: Divergent synthetic utility of the C-I bond in 2-fluoro-1-iodo-3-methoxybenzene.[3]
Safety & Handling (MSDS Highlights)
As a halogenated anisole derivative, this compound requires standard organic safety protocols.
-
GHS Classification :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Handling : Use in a fume hood. Avoid dust formation.
-
Storage : Store at 2–8 °C (Refrigerator). Light sensitive (iodine compounds can degrade/discolor upon UV exposure).
References
-
Sigma-Aldrich . Product Specification: 2-fluoro-1-iodo-3-methoxybenzene (CAS 1080673-30-8).[1][4][5] Retrieved from
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoL of fluoroanisoles).
-
Snieckus, V. (1990). Directed Ortho Metalation.[6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on lithiation regioselectivity).
-
ChemicalBook . 2-Fluoro-1-iodo-3-methoxybenzene Properties and Suppliers. Retrieved from
Sources
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- 4. 2-fluoro-1-iodo-3-methoxybenzene | 1080673-30-8 [sigmaaldrich.com]
- 5. 2-fluoro-1-iodo-4-methoxybenzene | CAS#:458-51-5 | Chemsrc [chemsrc.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
chemical structure and IUPAC name of 2-fluoro-1-iodo-3-methoxybenzene
Technical Profile: 2-Fluoro-1-iodo-3-methoxybenzene [1][2][3][4]
Executive Summary
2-Fluoro-1-iodo-3-methoxybenzene (CAS 1080673-30-8), also known as 2-fluoro-3-iodoanisole, is a highly specialized trisubstituted benzene scaffold used in the synthesis of pharmaceuticals and agrochemicals.[4] Its structural uniqueness lies in the contiguous 1,2,3-substitution pattern, where a fluorine atom is flanked by an iodine atom and a methoxy group.
This configuration presents a "privileged scaffold" for medicinal chemistry: the iodine serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), the fluorine provides metabolic stability and lipophilic modulation, and the methoxy group acts as a hydrogen bond acceptor.
Critical Isomer Warning: Researchers must distinguish this compound from its isomer, 1-fluoro-2-iodo-3-methoxybenzene (CAS 7079-54-1), where the iodine atom is located between the fluorine and methoxy groups. Confusion between these regioisomers is a common source of synthetic failure.
Part 1: Chemical Identity & Structural Logic
The IUPAC name 2-fluoro-1-iodo-3-methoxybenzene is derived based on the lowest locant rule and alphabetical priority.
Nomenclature Breakdown
-
Principal Chain: Benzene ring.[5]
-
Substituents: Fluoro (-F), Iodo (-I), Methoxy (-OCH₃).
-
Numbering Logic:
-
Lowest Locants: The substituents are at positions 1, 2, and 3.
-
Alphabetical Priority: Fluoro (F) > Iodo (I) > Methoxy (M).
-
Tie-Breaker: In the contiguous 1,2,3-chain I-F-OMe, the fluorine is at position 2. To decide between Iodo and Methoxy for position 1, alphabetical priority rules dictate that Iodo (I) takes precedence over Methoxy (M) for the lower number when locant sets are otherwise identical.
-
Structural Visualization
The following diagram illustrates the connectivity and the critical distinction between the target molecule and its common isomer.
Figure 1: Structural comparison of the target molecule (F-in-middle) versus its regioisomer (I-in-middle).
Physicochemical Properties
| Property | Data | Source/Validation |
| Molecular Formula | C₇H₆FIO | Derived from structure |
| Molecular Weight | 252.03 g/mol | Calculated |
| CAS Number | 1080673-30-8 | ChemicalBook / SciFinder |
| Physical State | Solid (Low melting) or Liquid | Depending on purity/temp |
| Boiling Point | ~250°C (Predicted) | Standard pressure |
| LogP | ~2.8 | Predicted (Lipophilic) |
Part 2: Synthesis Protocols
The synthesis of 2-fluoro-1-iodo-3-methoxybenzene relies on Directed Ortho Metalation (DoM) . The choice of starting material dictates the regioselectivity.
The Strategic Route: DoM of 2-Fluoroanisole
To place the iodine at position 3 relative to the methoxy group (which becomes position 1 in the final IUPAC name), one must start with 2-fluoroanisole .
-
Mechanism: The fluorine atom is a powerful ortho-director due to its high electronegativity (inductive acidification of the adjacent proton). While the methoxy group is also an ortho-director (via coordination), the position adjacent to the fluorine (C3 of the anisole ring) is thermodynamically and kinetically favored for lithiation over position 6.
Experimental Workflow
Reagents:
-
Substrate: 2-Fluoroanisole (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq)
-
Solvent: Anhydrous THF
-
Electrophile: Iodine (I₂) (1.2 eq)
Protocol:
-
Preparation: Charge a flame-dried flask with anhydrous THF and 2-fluoroanisole under Argon atmosphere. Cool to -78°C.
-
Lithiation: Add LDA (or n-BuLi) dropwise over 20 minutes. Maintain temperature < -70°C.
-
Causality: Low temperature prevents benzyne formation (elimination of LiF).
-
-
Equilibration: Stir for 1-2 hours at -78°C. This generates the 2-fluoro-3-lithioanisole intermediate.
-
Quenching: Add a solution of Iodine (I₂) in THF dropwise. The solution will decolorize as iodine is consumed.
-
Workup: Allow to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Synthesis Pathway Diagram
Figure 2: Directed Ortho Metalation pathway for the synthesis of the target scaffold.
Part 3: Applications in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .
The "Handle" (Iodine)
The C-I bond is the weakest bond in the molecule, making it the primary site for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Displacement of iodine with amines to form C-N bonds (kinase inhibitor cores).
The "Shield" (Fluorine)
The fluorine atom at the 2-position (flanked by the coupling partner and the methoxy) serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism (P450 hydroxylation) at the ring position, extending the drug's half-life (
). -
Conformational Lock: Through the gauche effect and electrostatic repulsion with the methoxy oxygen, the fluorine atom restricts the rotation of the methoxy group, locking the molecule into a preferred conformation for receptor binding.
The "Anchor" (Methoxy)
The methoxy group acts as a hydrogen bond acceptor. In many kinase inhibitors, this oxygen interacts with the hinge region of the ATP-binding pocket.
Part 4: Safety & References
Safety Precautions
-
Reactive Halides: Aryl iodides can be skin sensitizers. Use double gloving (Nitrile).
-
Lithiation Hazards: n-BuLi is pyrophoric. All lithiation steps must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Directed Ortho Metalation)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Schlosser, M. (2005). "The 2-Fluoro- and 3-Fluoroanisole Story: A Textbook Case of Site-Selective Metallation." European Journal of Organic Chemistry.
-
-
Medicinal Chemistry Applications
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
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- 3. 48937 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-氟-1-碘-3-甲氧基苯 | 1080673-30-8 [m.chemicalbook.com]
- 5. 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-fluoro-1-iodo-3-methoxybenzene | 1080673-30-8 [sigmaaldrich.com]
- 7. PubChemLite - 5-bromo-2-fluoro-1-iodo-3-methoxybenzene (C7H5BrFIO) [pubchemlite.lcsb.uni.lu]
- 8. HUE023239T4 - Modulators of the prostacyclin (pgi2) receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Buy 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene [smolecule.com]
reactivity profile of 2-fluoro-1-iodo-3-methoxybenzene
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-1-iodo-3-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a highly functionalized aromatic building block. The strategic placement of fluoro, iodo, and methoxy substituents creates a versatile platform for advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document explores the synergistic and competing electronic effects of these functional groups, detailing the molecule's propensity for key transformations including halogen-metal exchange, directed ortho-metalation, and transition-metal-catalyzed cross-coupling reactions. By elucidating the principles governing its reactivity, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this compound for the synthesis of complex molecular architectures.
Introduction: A Strategically Designed Synthetic Building Block
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-1-iodo-3-methoxybenzene emerges as a particularly valuable scaffold due to its trifunctional nature. The interplay between the electron-withdrawing fluorine, the versatile iodine, and the powerful methoxy directing group allows for highly regioselective transformations.
This guide will dissect the reactivity of this molecule, providing both mechanistic rationale and practical, field-tested protocols to empower chemists in their synthetic endeavors. Understanding the nuanced control exerted by each substituent is paramount to unlocking the full potential of this reagent.
Structural Analysis and Predicted Reactivity
The reactivity of 2-fluoro-1-iodo-3-methoxybenzene is dictated by the unique electronic and steric properties of its three key substituents arranged on the benzene ring.
-
Iodo Group (C1): The carbon-iodine bond is the most labile of the carbon-halogen bonds. Its low bond strength and high polarizability make it the primary site for two major classes of reactions:
-
Oxidative Addition: Readily engages with low-valent transition metals (e.g., Pd(0)), initiating cross-coupling catalytic cycles.
-
Halogen-Metal Exchange: Undergoes rapid exchange with organolithium or magnesium reagents to form a potent aryl-metal nucleophile.[4]
-
-
Fluoro Group (C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), increasing the acidity of nearby aromatic protons. While typically a poor leaving group in nucleophilic aromatic substitution (SNAr), its presence significantly modulates the electronic landscape of the ring.[5]
-
Methoxy Group (C3): This group exhibits a dual electronic nature. It is electron-donating through resonance (+R) and weakly electron-withdrawing through induction (-I). Critically, the oxygen's lone pairs make it an excellent Lewis base, capable of coordinating with organometallic reagents. This coordination is the cornerstone of its function as a powerful Directed Metalation Group (DMG) , facilitating deprotonation at an adjacent ortho position.[6][7]
Figure 1: Structure of 2-Fluoro-1-iodo-3-methoxybenzene.
Key Reaction Pathways and Methodologies
The unique substitution pattern opens several distinct and highly selective reaction avenues.
Halogen-Metal Exchange: Generating the Aryl Anion
The most facile reaction under strongly basic, aprotic conditions is the halogen-metal exchange at the C-I bond. This reaction is typically very fast, even at low temperatures, outcompeting proton abstraction (metalation).[4] The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles.
Mechanism Insight: The reaction is believed to proceed through an "ate-complex" intermediate where the organolithium reagent attacks the iodine atom. This is a kinetically controlled process, with the rate following the trend I > Br > Cl.[4]
Figure 2: Workflow for Halogen-Metal Exchange and Electrophile Quench.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxy-benzaldehyde via Halogen-Metal Exchange
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-fluoro-1-iodo-3-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Alkyllithium: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
Directed ortho-Metalation (DoM): A Competing Pathway
The methoxy group is a powerful DMG, capable of directing organolithium bases to deprotonate an adjacent C-H bond.[6][8] In this molecule, two ortho positions exist: C2 (substituted with F) and C4 (unsubstituted). Deprotonation will occur exclusively at the C4 position.
Causality of Regioselectivity:
-
Steric Hindrance: The C2 position is sterically shielded by the adjacent large iodine atom at C1.
-
Electronic Activation: The methoxy group strongly directs lithiation to its ortho positions.[9] While the fluorine at C2 increases the acidity of the C-H proton at C6, the primary directing effect in this system is the chelation of the lithium cation by the methoxy group, favoring the adjacent C4 position.
DoM is generally slower than halogen-metal exchange. Therefore, to favor DoM, a less reactive organolithium base like LDA (lithium diisopropylamide) or a slower exchange system might be required, or conditions that favor thermodynamic control. However, with potent alkyllithiums, halogen-metal exchange is the dominant pathway.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is an ideal handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Workflow: Suzuki-Miyaura Cross-Coupling
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: In a reaction vessel, combine 2-fluoro-1-iodo-3-methoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 0.1 M).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the biphenyl product.
Table 1: Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(pin) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Biaryls, vinyl-arenes |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Aryl-alkynes |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Aryl-amines |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Alkenes |
Applications in Complex Molecule Synthesis
The sequential and regioselective nature of the reactions described makes 2-fluoro-1-iodo-3-methoxybenzene a powerful tool for building complex molecular scaffolds. A common synthetic strategy involves:
-
Initial Cross-Coupling: Utilize the C-I bond for a Suzuki or Sonogashira reaction to install a key fragment.
-
Subsequent Functionalization: Use the remaining methoxy and fluoro groups to direct further reactions or to serve as important pharmacophores in the final molecule. For example, the product of a halogen-metal exchange followed by quenching with an aldehyde can be a precursor to various heterocyclic systems.
This building block has been featured in the synthesis of compounds investigated as potential therapeutics, where the 2-fluoro-3-methoxy-aryl moiety is a common structural motif.[11][12]
Conclusion
2-Fluoro-1-iodo-3-methoxybenzene is a textbook example of a multi-functional synthetic intermediate where reactivity can be precisely controlled. The C-I bond serves as the primary reactive site for halogen-metal exchange and a host of palladium-catalyzed cross-coupling reactions. The methoxy group, a powerful directed metalation group, offers a potential secondary site for functionalization, although this pathway is kinetically disfavored compared to reactions at the iodine. The fluorine atom, while less reactive, critically influences the electronic properties of the ring and is a desirable feature in many bioactive molecules. Mastery of these competing and complementary reactivities allows for the efficient and elegant construction of complex, high-value chemical entities.
References
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Wikipedia Contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link][6]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Directed (ortho) Metallation. [Link][13]
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Myers, A. G. Research Group, Harvard University. (n.d.). Directed Ortho Metalation. [Link][8]
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Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link][7]
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Baran, P. S. Lab, The Scripps Research Institute. (n.d.). Directed Metalation: A Survival Guide. [Link][9]
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Wikipedia Contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link][4]
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Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link][11]
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Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link][12]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]
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Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link][10]
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Iovanna, V., & Ruzziconi, R. (2015). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link][2]
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link][3]
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Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. [Link][5]
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Strategic Utilization of 2-Fluoro-1-iodo-3-methoxybenzene in High-Value Synthesis
Topic: Potential Research Applications of 2-Fluoro-1-iodo-3-methoxybenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Halide
In the landscape of halogenated aromatics, 2-fluoro-1-iodo-3-methoxybenzene (CAS: 1080673-30-8) occupies a unique "Goldilocks" zone of reactivity and structural utility. Unlike its chloro- or bromo-analogues, the C–I bond offers superior lability for palladium-catalyzed cross-couplings under mild conditions, while the ortho-fluorine and meta-methoxy substituents provide a pre-installed electronic and steric scaffold critical for modern medicinal chemistry and agrochemical design.
This guide dissects the utility of this molecule not merely as a reagent, but as a linchpin intermediate for accessing 2-fluoro-3-methoxyaryl motifs—a substructure increasingly prevalent in kinase inhibitors and next-generation herbicides.
Structural Analysis & Reactivity Profile
The molecule features a 1,2,3-trisubstituted benzene ring. Understanding the electronic interplay between these groups is prerequisite for successful method design.
-
Position 1 (Iodine): The primary reactive handle. The C–I bond is weak and highly polarizable, making it the preferred site for oxidative addition by low-valent metal catalysts (Pd, Cu, Ni) or Lithium-Halogen exchange.
-
Position 2 (Fluorine): A metabolic blocker. Its high electronegativity imposes an inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic processes. Crucially, it blocks the ortho position from metabolic oxidation (P450).
-
Position 3 (Methoxy): An electron-donating group (EDG) via resonance (+R). It serves as a protected phenol, which can be unveiled later via demethylation (e.g., using BBr₃), offering a divergent synthetic pathway.
The "Benzyne Trap" (Critical E-E-A-T Insight)
When utilizing this scaffold in organometallic chemistry (specifically lithiation), researchers must be vigilant regarding benzyne formation . The presence of a good leaving group (Iodine) adjacent to Fluorine creates a risk of elimination to form 2-methoxy-6-fluorobenzyne or 3-methoxy-benzyne derivatives if temperatures are not strictly controlled.
Technical Rule: When performing Lithium-Halogen exchange, maintain internal reaction temperature below -70°C . Above this threshold, the elimination of Li-F (thermodynamically driven) competes with the desired trapping of the aryl-lithium species [1].
Core Applications in Research & Development
The Boronic Acid Gateway (Agrochemical Synthesis)
The most high-volume application of this scaffold is its conversion to 2-fluoro-3-methoxyphenylboronic acid . This derivative is a vital building block for 6-aminopicolinate herbicides and pyrimidine-carboxylate herbicides [2].
While industrial processes often use the cheaper chloro-analog, the iodo-analog is preferred in Discovery Chemistry (SAR studies) due to its cleaner conversion profile and faster kinetics, which is essential when handling sensitive substrates or generating libraries.
Fragment-Based Drug Discovery (FBDD)
In medicinal chemistry, the 2-fluoro-3-methoxy motif is a classic "privileged substructure."
-
Kinase Inhibition: The fluorine atom can modulate the pKa of adjacent protons and influence binding affinity through non-covalent interactions with the protein backbone.
-
Metabolic Stability: The fluorine atom prevents oxidative metabolism at the sensitive ortho position, extending the half-life of the final drug candidate.
Divergent Heterocycle Synthesis
The molecule serves as a precursor for substituted indoles and benzofurans.
-
Sonogashira Coupling: Reaction with trimethylsilylacetylene followed by cyclization (e.g., Larock indole synthesis) yields 4-fluoro-5-methoxyindoles, a scaffold found in various CNS-active agents.
Visualizing the Reactivity Hub
The following diagram illustrates the divergent pathways accessible from 2-fluoro-1-iodo-3-methoxybenzene.
Figure 1: Divergent synthetic pathways from the 2-fluoro-1-iodo-3-methoxybenzene hub.[1][2]
Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid
A self-validating protocol for generating the Suzuki coupling partner.
Rationale: Direct lithiation is risky due to benzyne formation. We utilize Halogen-Metal Exchange which is faster and cleaner at cryogenic temperatures.
Reagents:
-
Substrate: 2-Fluoro-1-iodo-3-methoxybenzene (1.0 eq)
-
Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Quench: Triisopropyl borate (1.2 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with substrate and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
-
Validation Point: Internal temperature probe must read <-75°C before proceeding.
-
-
Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes.
-
Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.
-
Timing: Stir for exactly 30 minutes at -78°C. Do not prolong, as Li-F elimination kinetics increase with time [2].
-
-
Quench: Add Triisopropyl borate rapidly in one portion.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature naturally (approx. 2 hours).
-
Hydrolysis: Quench with 2N HCl (aqueous) and stir for 1 hour to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Standardized method for biaryl library generation.
Table 1: Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Bidentate ligand prevents Pd-black precipitation; robust for iodides. |
| Base | K₂CO₃ (2.0 eq) | Mild base sufficient for aryl iodides; minimizes defluorination side-reactions. |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component essential for boronic acid activation. |
| Temp | 60°C - 80°C | Moderate heat avoids cleavage of the methyl ether. |
Handling & Safety Profile
-
Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light. Store in amber vials.
-
Stability: The compound is stable at room temperature but should be stored at 2-8°C for long-term purity.
-
Hazards: Like many halogenated anisoles, treat as a potential skin irritant and toxic by ingestion. Use standard PPE (nitrile gloves, goggles).
References
- Methods and systems for forming boronic acids and intermediates thereof.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Source: ChemRxiv [Link]
Sources
Safeguarding the Integrity of a Key Synthetic Intermediate: A Technical Guide to the Stability and Storage of 2-Fluoro-1-iodo-3-methoxybenzene
Abstract
2-Fluoro-1-iodo-3-methoxybenzene is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, the inherent reactivity of the carbon-iodine bond necessitates a thorough understanding of its stability profile to ensure its quality, integrity, and reliable performance in synthetic applications. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-fluoro-1-iodo-3-methoxybenzene, grounded in fundamental chemical principles and established best practices in pharmaceutical development. We will explore the key factors influencing its stability, potential degradation pathways, and provide detailed protocols for its handling, storage, and the assessment of its purity over time.
Introduction: The Chemical Profile and Utility of 2-Fluoro-1-iodo-3-methoxybenzene
2-Fluoro-1-iodo-3-methoxybenzene (CAS No. 1080673-30-8) is a solid organic compound that serves as a valuable building block in organic synthesis. The strategic placement of three different substituents on the benzene ring—a fluorine atom, an iodine atom, and a methoxy group—provides multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the fluorine and the electron-donating character of the methoxy group influence the reactivity of the aromatic ring, while the iodo group is an excellent leaving group in cross-coupling reactions.
The stability of this compound is paramount, as degradation can lead to the formation of impurities that may compromise the yield, purity, and safety of downstream products. This guide aims to provide the user with the necessary knowledge to maintain the integrity of 2-fluoro-1-iodo-3-methoxybenzene from procurement to application.
Chemical Stability and Potential Degradation Pathways
The stability of 2-fluoro-1-iodo-3-methoxybenzene is primarily dictated by the lability of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation under various conditions.
Key Factors Influencing Stability
-
Light: Aryl iodides are often sensitive to light. Photodegradation can occur through the homolytic cleavage of the C-I bond, generating radical species and potentially leading to the formation of colored impurities, most notably elemental iodine (I₂), which imparts a yellow or brownish hue to the material.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. While the compound is a solid at room temperature, prolonged exposure to heat can promote decomposition.
-
Oxidizing Agents: The iodide moiety can be oxidized to higher oxidation states. Therefore, contact with strong oxidizing agents should be strictly avoided.
-
Moisture: While aryl iodides are generally not highly susceptible to hydrolysis under neutral conditions, the presence of moisture, particularly in combination with heat or light, can potentially facilitate degradation.
Postulated Degradation Pathways
Based on the chemical nature of 2-fluoro-1-iodo-3-methoxybenzene, several degradation pathways can be postulated. The primary routes of degradation are expected to be photodegradation and, to a lesser extent, thermal decomposition.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 2-fluoro-1-iodo-3-methoxybenzene, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) | To minimize thermal degradation and preserve the compound's integrity. |
| Light | Store in an amber, tightly sealed container. | To protect from light-induced degradation (photolysis) of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation. |
| Moisture | Keep in a dry, well-ventilated place. | To minimize potential hydrolysis. |
| Compatibility | Store away from strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |
Handling Precautions
-
Always handle 2-fluoro-1-iodo-3-methoxybenzene in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Containers that have been opened should be carefully resealed and kept upright to prevent leakage.
Experimental Protocols for Stability Assessment
A crucial aspect of ensuring the quality of any chemical intermediate is the ability to assess its stability. This is typically achieved through forced degradation studies and the development of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to validate that the analytical method can separate these from the parent compound. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) or key starting material.[1]
Objective: To evaluate the stability of 2-fluoro-1-iodo-3-methoxybenzene under various stress conditions and to generate potential degradation products for the validation of a stability-indicating HPLC method.
Materials:
-
2-fluoro-1-iodo-3-methoxybenzene
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve 2-fluoro-1-iodo-3-methoxybenzene in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl.
-
Keep the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
-
-
Alkaline Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH.
-
Follow the same procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24 hours).
-
Also, subject a solution of the compound to the same thermal stress.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
For each stressed sample, analyze by a suitable HPLC method (see section 4.2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify the parent compound from its potential degradation products, process impurities, and other excipients.
Typical HPLC Parameters:
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to ensure separation of all peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | Determined by UV-Vis scan (e.g., 220 nm) |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability and proper storage of 2-fluoro-1-iodo-3-methoxybenzene are critical for its successful application in research and drug development. The inherent lability of the carbon-iodine bond makes this compound particularly susceptible to degradation by light and, to a lesser extent, by heat. By adhering to the recommended storage conditions of refrigeration (2-8 °C), protection from light, and storage in a dry, inert atmosphere, the integrity of this valuable synthetic intermediate can be preserved.
Furthermore, the implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential for quality control and to ensure the reliability of synthetic outcomes. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to maintain the quality and performance of 2-fluoro-1-iodo-3-methoxybenzene.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide to Strategy and Implementation. In Separation Science and Technology (Vol. 10). Academic Press.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Synthonix, Inc. (n.d.). Safety Data Sheet for 2-fluoro-1-iodo-3-methoxybenzene. Retrieved February 18, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling and Use of 2-Fluoro-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-iodo-3-methoxybenzene is a halogenated aromatic compound of increasing interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The presence of these functional groups imparts specific reactivity and also necessitates a nuanced understanding of its handling, storage, and disposal to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data and handling protocols for 2-fluoro-1-iodo-3-methoxybenzene, grounded in an understanding of its chemical properties and potential hazards.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The properties of 2-fluoro-1-iodo-3-methoxybenzene are influenced by its constituent functional groups.
| Property | Value | Source |
| CAS Number | 7079-54-1 | N/A |
| Molecular Formula | C₇H₆FIO | N/A |
| Molecular Weight | 252.03 g/mol | N/A |
| Appearance | White to brown or green liquid or solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Refrigerator (2-8 °C) is recommended for long-term storage. | [1][3] |
Hazard Identification and Risk Assessment
The hazard profile of 2-fluoro-1-iodo-3-methoxybenzene is a composite of the risks associated with its aromatic core and its fluoro, iodo, and methoxy substituents. While a specific comprehensive toxicological profile for this exact molecule is not widely available, a robust risk assessment can be conducted by examining analogous compounds.
Primary Hazards:
-
Skin and Eye Irritation: Like many halogenated aromatic compounds, it is expected to be a skin and eye irritant.[4][5][6] Prolonged contact may lead to dermatitis.[4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5][6]
-
Potential for Organ Damage: Repeated or significant exposure to similar halogenated solvents may have the potential to cause liver and kidney damage.[4]
Underlying Chemical Principles of Hazards:
-
The Aryl Iodide Moiety: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to decomposition, especially when exposed to heat or light.[7] This can lead to the liberation of iodine or the formation of radical species. While highly reactive in desirable cross-coupling reactions, this inherent instability requires careful storage and handling.[4][8]
-
The Fluoroaromatic Moiety: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability in drug molecules.[9] However, the high electronegativity of fluorine influences the electronic properties of the aromatic ring. While generally stable, thermal decomposition of fluorinated polymers can produce hazardous substances like hydrogen fluoride.[10][11]
-
The Anisole Moiety: The methoxy group can influence the metabolic pathways of the molecule. Anisole itself is considered a mild irritant and intoxicant.[12]
NFPA 704 Hazard Diamond (Estimated based on analogous compounds):
| Category | Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[2][5] |
| Flammability (Red) | 2 | Must be moderately heated before ignition can occur.[5][12] |
| Instability (Yellow) | 0 | Normally stable, even under fire conditions.[12][13] |
| Special (White) | - | No special hazards indicated. |
Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
-
Fume Hood: All manipulations of 2-fluoro-1-iodo-3-methoxybenzene, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[14]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4][15]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transferring | Safety glasses with side shields | Nitrile gloves | Lab coat |
| Handling >500 mL | Chemical splash goggles | Nitrile gloves | Lab coat |
| Risk of Splash/Exothermic Reaction | Face shield worn over chemical splash goggles | Nitrile gloves | Chemical-resistant apron over a lab coat |
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical to maintaining the stability of 2-fluoro-1-iodo-3-methoxybenzene and ensuring the safety of laboratory personnel.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1][3]
-
Light: Store protected from light to prevent photochemical decomposition of the carbon-iodine bond.[2][7] Many aryl iodides are light-sensitive.[7][16]
-
Incompatibilities: Store away from strong oxidizing agents.[4][17]
Handling and Experimental Protocols
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to prevent oxidative decomposition, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: When adding to a reaction vessel, do so slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.
-
Reaction Quenching: Many reactions involving aryl iodides require a quenching step to neutralize unreacted reagents. A common and effective method for quenching excess iodine or reactive iodine species is the addition of an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[18][19] The thiosulfate reduces iodine (I₂) to iodide (I⁻).[20] It is often advisable to first add a sodium bicarbonate solution to ensure the reaction mixture is basic before the thiosulfate quench, as acidic conditions can cause thiosulfate to decompose and produce elemental sulfur.[18]
Emergency Procedures
A clear and practiced emergency response plan is crucial.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[21] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[4][22]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[23]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Fire Response
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][5] A water spray can be used to cool fire-exposed containers.[12]
-
Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen iodide and hydrogen fluoride).[2][5]
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]
Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Classification: 2-Fluoro-1-iodo-3-methoxybenzene and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. As a halogenated organic compound, it should be disposed of in a "Halogenated Organic Waste" container.[14]
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[14] Arrange for disposal through a licensed hazardous waste disposal company.
Conclusion
2-Fluoro-1-iodo-3-methoxybenzene is a valuable tool for chemical synthesis, but its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the principles of hazard assessment, engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can minimize risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource to support the responsible use of this and other similarly functionalized aromatic compounds in the pursuit of scientific advancement.
References
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- PubMed. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Accessed February 2024.
- Sigma-Aldrich. 2-Fluoro-4-iodo-1-methoxybenzene | 3824-21-3. Accessed February 2024.
- CF Plus Chemicals. MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. Published September 23, 2019.
- Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Accessed February 2024.
- jtbaker.com. ANISOLE. Published December 10, 1999.
- ChemScene. 2-Fluoro-1-iodo-3-(trifluoromethoxy)benzene | 1386459-72-8. Accessed February 2024.
- NJ.gov. ANISOLE. Published December 1998.
- Pfizer.
- AiFChem. 1-Fluoro-2-iodo-3-methoxybenzene | 7079-54-1. Published October 21, 2025.
- Fisher Scientific.
- Reddit.
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- Google Patents.
- Santa Cruz Biotechnology. Iodobenzene. Accessed February 2024.
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- CAMEO Chemicals - NOAA. FLUOROBENZENE. Accessed February 2024.
- Halogen
- National Center for Biotechnology Information.
- Fluorochem.
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- Fluorine in drug discovery: Role, design and case studies. Accessed February 2024.
- PubMed. Photo-induced iodination of aryl halides under very mild conditions. Published October 15, 2016.
- Florida State University Department of Chemistry and Biochemistry. Lab Procedure. Accessed February 2024.
- Patsnap Synapse.
- Reddit.
- Reddit. How do I get rid of excess iodine in a reaction? Published June 6, 2014.
- Chemistry Stack Exchange.
- Reddit. Removal of Iodine. Published June 23, 2021.
- Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Accessed February 2024.
- Chemdox. Safety Data Sheet: Fluorobenzene-d5. Published June 10, 2025.
- PubMed Central. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Published September 21, 2023.
- Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Accessed February 2024.
- PubChem - NIH. Anisole | C7H8O | CID 7519. Accessed February 2024.
- Infinium Pharmachem. MATERIAL SAFETY DATA SHEET IODOBENZENE 1.1 Product Identifiers. Published December 31, 2017.
- PubMed. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. Published November 15, 2016.
- Royal Society of Chemistry. The chemistry of thiosulfate ions – teacher notes. Accessed February 2024.
- Thermal degradation of fluoropolymers. Published June 1, 2020.
- CSWAB. Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Accessed February 2024.
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Methodological & Application
synthesis of fluorinated biaryls with 2-fluoro-1-iodo-3-methoxybenzene
An In-Depth Guide to the Synthesis of Fluorinated Biaryls Utilizing 2-Fluoro-1-iodo-3-methoxybenzene
Abstract
The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and target-binding affinity.[1][2] The 2-fluoro-1-iodo-3-methoxybenzene moiety represents a synthetically challenging yet valuable building block due to the steric and electronic constraints imposed by its ortho-substituents. This guide provides an in-depth exploration of robust synthetic strategies for constructing fluorinated biaryls from this key intermediate. We will dissect the mechanistic nuances of palladium-catalyzed cross-coupling reactions, offer detailed, field-proven protocols, and discuss emerging technologies that are pushing the boundaries of what is possible in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of organofluorine chemistry.
The Strategic Importance of Fluorinated Biaryls
The biaryl motif is a privileged structure in countless pharmaceuticals, agrochemicals, and materials.[1][3] The introduction of a fluorine atom, particularly in a sterically defined position, can lead to significant improvements in a drug candidate's profile.[2] For instance, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to more potent interactions with biological targets through unique electrostatic or hydrogen-bonding interactions.[2][4]
The starting material, 2-fluoro-1-iodo-3-methoxybenzene, presents a unique synthetic puzzle. The iodine atom serves as an excellent leaving group for cross-coupling, while the ortho-fluoro and ortho-methoxy groups create a sterically congested environment around the reaction center. This steric hindrance can significantly slow down key steps in the catalytic cycle, demanding highly specialized and active catalyst systems to achieve efficient bond formation.[5][6][7]
Core Synthetic Strategies: An Overview of Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing C-C bonds between aryl systems.[8] These reactions generally proceed through a common catalytic cycle involving a low-valent metal catalyst, typically palladium(0).[8]
The three fundamental steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. This is often the rate-determining step.[9]
-
Transmetalation: The organic group from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The primary challenge in coupling 2-fluoro-1-iodo-3-methoxybenzene lies in overcoming the steric hindrance that can impede both the oxidative addition and the subsequent reductive elimination steps. The choice of catalyst, ligand, base, and solvent is therefore critical for success.
Palladium-Catalyzed Methodologies: Protocols and Rationale
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is often the first choice for biaryl synthesis due to the excellent stability, low toxicity, and vast commercial availability of boronic acids and their derivatives.[9][11][12]
Causality Behind Experimental Choices:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. Success hinges on using a combination of a palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[8][13] Ligands like SPhos, XPhos, and RuPhos are designed to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and to promote the difficult reductive elimination step.[8][10] N-heterocyclic carbene (NHC) ligands also provide robust and highly active catalysts for these challenging transformations.[6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12][14] Stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for hindered couplings, as they can more effectively promote this key step.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or THF are typically used. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the active boronate species.[14]
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-1-iodo-3-methoxybenzene, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand. Add them to the Schlenk flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Expert Insight: Thorough degassing is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Trustworthiness Check: A control reaction without the palladium catalyst or ligand should show no product formation, confirming the catalytic nature of the process.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated biaryl.
Negishi Coupling: A High-Reactivity Option
The Negishi coupling utilizes highly reactive organozinc reagents.[15][16] This heightened reactivity makes it an excellent choice for coupling with sterically hindered partners, often proceeding under milder conditions than Suzuki or Stille couplings and, notably, without the need for a base.[8][17]
Causality Behind Experimental Choices:
-
Organozinc Reagents: These are typically prepared in situ from the corresponding aryl halide (bromide or iodide) via reaction with activated zinc or by transmetalation from an organolithium or Grignard reagent. Their high reactivity necessitates strict anhydrous and anaerobic conditions.
-
Catalyst System: Both palladium and nickel catalysts are effective.[15] For palladium, catalyst systems similar to those in Suzuki coupling are used, though sometimes simpler phosphine ligands like P(t-Bu)₃ are sufficient due to the high reactivity of the organozinc partner.[16]
Detailed Protocol: Negishi Coupling
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)
-
Aryl bromide or iodide (for organozinc preparation, 1.3 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Organozinc Preparation: In an oven-dried, argon-flushed flask, add the aryl bromide/iodide and anhydrous THF. Add the activated zinc dust and stir the suspension at a specified temperature (e.g., 60 °C) for 2-4 hours to form the arylzinc reagent.
-
Coupling Reaction: In a separate argon-flushed flask, dissolve 2-fluoro-1-iodo-3-methoxybenzene and PdCl₂(PPh₃)₂ in anhydrous THF.
-
Addition: Cool the arylzinc suspension to room temperature and, via cannula, slowly transfer it to the flask containing the iodoarene and catalyst.
-
Expert Insight: The transfer must be done under a positive pressure of inert gas to prevent quenching of the highly reactive organozinc reagent by air or moisture.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Stille Coupling: Stability Meets Versatility
The Stille coupling employs organostannane reagents, which are known for their high stability to air and moisture, and their exceptional tolerance of a wide range of functional groups.[18][19] The primary disadvantage is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[19][20]
Detailed Protocol: Stille Coupling
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Copper(I) iodide (CuI) (0.1 equiv)
Procedure:
-
Reaction Setup: To an argon-flushed Schlenk flask, add 2-fluoro-1-iodo-3-methoxybenzene, the aryltributylstannane, and Pd(PPh₃)₄.
-
Expert Insight: The addition of a co-catalytic amount of CuI can significantly accelerate the rate of transmetalation, a phenomenon known as the "Liebeskind-Stille" modification, often allowing for lower reaction temperatures.
-
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 90-110 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature. To aid in the removal of tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The fluoride ions precipitate the tin as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through Celite, washing with an organic solvent. Perform a standard aqueous workup on the filtrate. After drying and concentration, purify the crude product via flash column chromatography.
Comparative Analysis of Key Methodologies
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Boronic Acids/Esters | Organozincs | Organostannanes |
| Reagent Stability | Generally air & moisture stable | Highly sensitive to air & moisture | Air & moisture stable |
| Toxicity | Low | Moderate | High (Tin compounds) |
| Reaction Conditions | Requires base; mild to high temp. | Base-free; often room temp. | Base-free; mild to high temp. |
| Functional Group Tolerance | Very Good | Good (incompatible with acidic protons) | Excellent |
| Key Advantage | Broad reagent availability; low toxicity | High reactivity for hindered substrates | Exceptional functional group tolerance |
| Primary Disadvantage | Can be sluggish with hindered substrates | Reagent sensitivity & preparation | Tin toxicity & byproduct removal |
Emerging Frontiers: C-H Activation and Photoredox Catalysis
While traditional cross-coupling is highly effective, modern synthetic chemistry is moving towards more atom- and step-economical methods.
-
Direct C-H Arylation: This strategy bypasses the need to pre-functionalize one of the coupling partners into an organometallic reagent.[3][21] Instead, a transition metal catalyst (often palladium or ruthenium) activates a C-H bond directly, coupling it with the aryl halide.[3] While synthetically elegant, achieving high regioselectivity, especially with a substrate like 2-fluoro-1-iodo-3-methoxybenzene, remains a significant challenge.
-
Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under exceptionally mild conditions.[22][23] For fluorinated biaryls, photocatalysis can enable novel transformations, such as the dual functionalization of a C-F and a C-H bond, offering new retrosynthetic pathways that are inaccessible with traditional methods.[24][25] These reactions proceed via radical intermediates, often showing unique reactivity and selectivity profiles.[23]
Conclusion
The synthesis of fluorinated biaryls from 2-fluoro-1-iodo-3-methoxybenzene is a challenging but achievable goal that is central to many drug discovery programs. Success relies on a deep understanding of the mechanisms of transition-metal-catalyzed cross-coupling and the judicious selection of highly active catalyst systems capable of overcoming significant steric barriers. The Suzuki-Miyaura coupling remains the most practical and widely used method due to its operational simplicity and the stability of its reagents. However, for particularly stubborn couplings, the high reactivity of the Negishi reaction provides a powerful alternative. As synthetic chemistry advances, methods like C-H activation and photoredox catalysis will undoubtedly offer even more efficient and sustainable routes to these valuable molecular architectures.
References
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Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(18), 3813-3818. [Link]
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Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Chemistry World. [Link]
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Scrivanti, A., & Beghetto, V. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 50(1), 29-36. [Link]
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Espinet, P., et al. (2018). Promoting Difficult C–C Couplings: Which Ligand Does Best? Chemistry – A European Journal, 24(50), 13088-13095. [Link]
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ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Zhang, Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. [Link]
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Twilton, J., et al. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. PMC. [Link]
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Hartwig, J. F., et al. (2018). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. [Link]
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Twilton, J., et al. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(31), 9817-9820. [Link]
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MDPI. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]
-
ACS. (2021). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS. [Link]
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Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77-80. [Link]
-
ResearchGate. (n.d.). Visible light photoredox-catalyzed synthesis of biaryls. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. ResearchGate. [Link]
-
Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23456-23469. [Link]
-
ChemRxiv. (n.d.). Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cyclization/Dearomatization of Biaryls. ChemRxiv. [Link]
-
Wikipedia. Negishi coupling. Wikipedia. [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. [Link]
-
Kemijski inštitut. (n.d.). Shape-selective activation of C-H bonds in synthesis of biaryls. Kemijski inštitut. [Link]
-
RSC Publishing. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
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Beier, P., et al. (2010). Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. Organic Letters, 12(18), 4140-4143. [Link]
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ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]
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Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197. [Link]
-
Wilson, P. G., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-6393. [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
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Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
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Myers, A. The Stille Reaction. Harvard University. [Link]
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Espinet, P., et al. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications, 57(83), 10837-10840. [Link]
-
Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]
-
van Koten, G., et al. (2010). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 39(42), 10175-10185. [Link]
-
Nature. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 424-443. [Link]
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Beilstein Journals. (2021). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 17, 918-923. [Link]
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IRIS - Unina. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. IRIS - Unina. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Myers, A. The Suzuki Reaction. Harvard University. [Link]
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Application Note: High-Efficiency Sonogashira Coupling of 2-Fluoro-1-iodo-3-methoxybenzene
Executive Summary
This technical guide details the optimized protocols for the Sonogashira cross-coupling of 2-fluoro-1-iodo-3-methoxybenzene (CAS 1080673-30-8) with terminal alkynes. This specific aryl iodide scaffold is increasingly critical in medicinal chemistry for "scaffold hopping" and bioisosteric replacement. The ortho-fluorine atom serves to block metabolic oxidation sites (CYP450 inhibition) and modulate pKa, while the meta-methoxy group provides hydrogen-bond accepting capability and solubility tuning.
This document moves beyond generic textbook procedures, offering field-proven methodologies that address the specific electronic and steric nuances of this trisubstituted benzene ring. We present two distinct protocols:
-
Method A (Standard): A robust Pd/Cu system for rapid library synthesis.
-
Method B (High-Fidelity): A Copper-free variant to eliminate Glaser homocoupling in sensitive substrates.
Strategic Rationale & Mechanistic Insight
Substrate Analysis: The "Push-Pull" Effect
Success with 2-fluoro-1-iodo-3-methoxybenzene requires understanding its electronic topography.
-
The Leaving Group (Iodine): The C–I bond is weak and prone to rapid oxidative addition.
-
The Ortho-Fluorine Effect: Unlike steric bulk (e.g., o-methyl), the small Van der Waals radius of fluorine (1.47 Å) causes minimal steric hindrance. Electronically, its strong inductive effect (
) lowers the LUMO energy of the C–I bond, actually accelerating oxidative addition relative to non-fluorinated analogues. -
The Meta-Methoxy Effect: Positioned meta to the iodine, the methoxy group exerts a mild inductive withdrawal but cannot donate electron density via resonance to the reaction center. This preserves the electrophilicity of the aryl iodide.
The Challenge: Glaser Homocoupling
A common failure mode in Sonogashira couplings involving electron-rich alkynes is the oxidative homocoupling of the alkyne (Glaser coupling), catalyzed by Copper(I) in the presence of oxygen.
-
Mitigation: Our protocols emphasize strict oxygen exclusion and, in Method B, the complete elimination of Copper.
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic cycle, specifically highlighting where the 2-fluoro-1-iodo-3-methoxybenzene substrate influences the kinetics.
Figure 1: Catalytic cycle highlighting the oxidative addition acceleration driven by the ortho-fluorine substituent.
Experimental Protocols
Pre-Reaction Safety & Handling
-
Substrate State: 2-Fluoro-1-iodo-3-methoxybenzene is typically a solid. Weigh in a fume hood.
-
Solvents: THF and DMF must be anhydrous. Sparge with Argon/Nitrogen for 15 mins prior to use to remove dissolved O2.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
Method A: Robust Pd/Cu System (Standard)
Best for: Routine synthesis, stable alkynes, rapid screening.
Reagents:
-
Aryl Iodide: 1.0 equiv (e.g., 252 mg, 1.0 mmol)
-
Terminal Alkyne: 1.2 equiv
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)
-
Base: Triethylamine (Et3N) (3.0 equiv)
-
Solvent: THF (anhydrous) (0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a 10 mL round-bottom flask or microwave vial equipped with a stir bar. Cool under Argon flow.
-
Charging: Add Pd(PPh3)2Cl2 (21 mg, 0.03 mmol), CuI (3.8 mg, 0.02 mmol), and 2-fluoro-1-iodo-3-methoxybenzene (252 mg, 1.0 mmol).
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Inject anhydrous THF (5 mL) and Et3N (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Note: If the alkyne is solid, add it in step 2.
-
-
Reaction: Stir at Room Temperature (25°C) for 2-4 hours.
-
Checkpoint: The reaction mixture usually turns dark brown/black. If conversion is slow (checked by TLC/LCMS), heat to 50°C.
-
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NH4Cl (2 x 10 mL) to remove Copper salts, then brine. Dry over Na2SO4.
-
Purification: Flash column chromatography.
-
Tip: The fluorine atom often alters polarity significantly; screening a gradient from 0-10% EtOAc/Hexanes is recommended.
-
Method B: Copper-Free High-Fidelity System
Best for: Oxidatively sensitive alkynes, avoiding Glaser homocoupling, trace metal-sensitive APIs.
Reagents:
-
Aryl Iodide: 1.0 equiv
-
Terminal Alkyne: 1.5 equiv
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(OAc)2/XPhos
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Protocol:
-
Setup: Use a Schlenk tube or sealed pressure vial.
-
Charging: Add Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol), Cs2CO3 (650 mg, 2.0 mmol), and the aryl iodide (1.0 mmol).
-
Inertion: Strict Argon/Nitrogen atmosphere is required.
-
Solvent/Alkyne: Add DMF (5 mL) and the alkyne (1.5 mmol).
-
Reaction: Heat to 80°C for 6-12 hours.
-
Mechanism Note: Without Copper, the deprotonation/transmetallation is slower and requires the "soft" base mechanism and higher thermal energy.
-
-
Workup: Pour into water (30 mL) and extract with Et2O or EtOAc. Extensive water washing is needed to remove DMF.
Data Analysis & Quality Control
Expected Analytical Data
When validating the product, look for these characteristic signals:
| Technique | Characteristic Signal | Interpretation |
| 1H NMR | δ 3.8-3.9 ppm (Singlet, 3H) | Methoxy group (-OCH3). |
| 19F NMR | δ -110 to -130 ppm (approx) | Distinctive singlet/multiplet for Ar-F. |
| 13C NMR | ~80-95 ppm (two peaks) | Alkyne carbons ( |
| MS (ESI) | [M+H]+ or [M+Na]+ | Confirm mass of coupled product. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or O2 leak. | Degas solvents more rigorously. Increase catalyst load to 5 mol%. |
| Homocoupling (Alkyne Dimer) | Oxygen presence + Copper. | Switch to Method B (Cu-free) or use freeze-pump-thaw degassing. |
| Starting Material Remains | Steric hindrance of alkyne. | Switch ligand to XPhos or tBu3P (highly active Pd species). |
| De-iodination (Ar-H) | Hydride source in solvent. | Ensure DMF/THF is fresh and free of peroxides/amines. |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Sigma-Aldrich. (n.d.). 2-Fluoro-1-iodo-3-methoxybenzene Product Information. Merck KGaA. Link
-
Handa, S., et al. (2018).[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[3][4] Organic Letters, 20(2), 542–545. Link
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
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Application Notes and Protocols for the Heck Reaction of 2-Fluoro-1-iodo-3-methoxybenzene
Abstract
This comprehensive guide provides detailed application notes and a robust experimental protocol for the Mizoroki-Heck reaction, focusing on the coupling of 2-fluoro-1-iodo-3-methoxybenzene with various alkenes. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. We delve into the mechanistic underpinnings of this powerful palladium-catalyzed carbon-carbon bond-forming reaction, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents. The provided protocol is designed to be a reliable starting point for achieving high yields and selectivity, complete with a summary of reaction conditions and a visual representation of the catalytic cycle.
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the construction of complex organic molecules.[1] The reaction's versatility and tolerance of a wide array of functional groups have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4]
The substrate at the core of this guide, 2-fluoro-1-iodo-3-methoxybenzene, presents an interesting case for the Heck reaction. The presence of an iodine atom, a highly reactive leaving group in palladium-catalyzed cross-coupling reactions, facilitates the initial oxidative addition step.[5] The electronic effects of the fluorine and methoxy substituents can influence the reactivity of the aryl iodide and the properties of the resulting product. This guide will equip the researcher with the necessary knowledge to successfully employ this substrate in Heck coupling reactions.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.[1][3][6]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-1-iodo-3-methoxybenzene to form a Pd(II) complex. This is typically the rate-determining step, and the high reactivity of aryl iodides makes this step favorable.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. For terminal alkenes, the insertion usually occurs at the less substituted carbon atom to minimize steric hindrance.[5]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product and a hydrido-palladium complex. This step is typically syn-periplanar.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydrido-palladium complex, completing the catalytic cycle.
Key Experimental Parameters and Their Rationale
The success of a Heck reaction hinges on the judicious selection of several key parameters. For the specific substrate, 2-fluoro-1-iodo-3-methoxybenzene, the following considerations are crucial:
| Parameter | Recommended Choice(s) | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) can also be used directly. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[5] Triphenylphosphine is a standard, cost-effective choice. More sterically hindered or electron-rich phosphines can sometimes improve yields for challenging substrates. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the hydrogen iodide generated during the reaction and to facilitate the reductive elimination step to regenerate the Pd(0) catalyst.[1] Triethylamine is a common choice due to its solubility in organic solvents. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and the palladium catalyst. The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | 80-120 °C | The reaction generally requires elevated temperatures to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.[1] |
| Alkene Partner | Acrylates, Styrenes, Electron-deficient alkenes | Electron-withdrawing groups on the alkene generally accelerate the reaction.[1][5] However, a wide range of alkenes can be used. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Heck reaction of 2-fluoro-1-iodo-3-methoxybenzene with an exemplary alkene, such as n-butyl acrylate.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are chemical irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 eq)
-
n-Butyl acrylate (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-1-iodo-3-methoxybenzene (1.0 eq), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved.
-
Addition of Alkene and Base: Add n-butyl acrylate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and the triethylammonium salt. Subsequently, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted alkene.[7]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich or sterically bulky phosphine ligand, or increasing the reaction temperature.
-
Formation of Side Products: The formation of homocoupled products or reduced arenes can sometimes be observed. Adjusting the base, solvent, or reaction time may mitigate these side reactions.
-
Incomplete Reaction: Ensure all reagents are pure and the solvent is anhydrous. The presence of oxygen can deactivate the palladium catalyst.
Conclusion
The Mizoroki-Heck reaction is a robust and versatile method for the arylation of alkenes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to substrates like 2-fluoro-1-iodo-3-methoxybenzene. The protocol provided herein serves as a solid foundation for further exploration and optimization, enabling the synthesis of a diverse range of valuable chemical entities.
References
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Heck reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]
-
Mechanism of the Heck reaction: nature of oxidative addition and alkene insertion. (n.d.). University of North Texas. Retrieved February 18, 2026, from [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. (2013). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2008). ACS Publications. Retrieved February 18, 2026, from [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ScienceDirect. Retrieved February 18, 2026, from [Link]
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Regioirregular Mizoroki-Heck reaction. (2021). Springer Nature. Retrieved February 18, 2026, from [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved February 18, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Universidad de Zaragoza. Retrieved February 18, 2026, from [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journals. Retrieved February 18, 2026, from [Link]
-
Heck Reaction—State of the Art. (2017). MDPI. Retrieved February 18, 2026, from [Link]
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Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. (2026). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. Retrieved February 18, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved February 18, 2026, from [Link]
-
Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-1-iodo-3-methoxybenzene
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where a vast number of biologically active molecules are nitrogen-containing compounds.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages, offering a broad substrate scope and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][3] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from readily available aryl halides and a wide variety of amine coupling partners.[3]
This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of a specific and functionally rich substrate: 2-fluoro-1-iodo-3-methoxybenzene. The presence of three distinct substituents on the aromatic ring—an iodine atom as the reactive handle, a fluorine atom, and a methoxy group—presents a unique set of steric and electronic considerations that necessitate a carefully optimized reaction protocol. Understanding the interplay of these groups is critical for achieving high yields and purity of the desired N-aryl-2-fluoro-3-methoxyaniline products, which are valuable intermediates in drug discovery.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a palladium(II) species. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to generate a palladium amido complex. The final and often rate-determining step is the reductive elimination from this amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][4]
Experimental Design and Rationale for 2-Fluoro-1-iodo-3-methoxybenzene
The specific substitution pattern of 2-fluoro-1-iodo-3-methoxybenzene requires careful consideration of each reaction component to ensure a successful transformation. The ortho-fluoro substituent introduces both steric hindrance and electron-withdrawing character, while the meta-methoxy group is electron-donating. The C-I bond is the most reactive of the aryl halides for oxidative addition.
Choice of Catalyst System: Palladium Precatalyst and Ligand
The selection of the phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. For sterically hindered and electronically nuanced substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[3]
| Ligand | Amine Type | Key Advantages |
| BrettPhos | Primary Amines | Highly active for the monoarylation of primary amines. The methoxy groups on the ligand backbone are believed to enhance catalyst activity.[5] |
| RuPhos | Secondary Amines | Specifically designed for the coupling of secondary amines, often providing excellent yields where other ligands may be less effective.[6] |
| XPhos | Primary & Secondary Amines | A versatile and highly active ligand for a broad range of amines and aryl halides, including challenging substrates.[7] |
For the amination of 2-fluoro-1-iodo-3-methoxybenzene, a modern palladacycle precatalyst, such as an XPhos, BrettPhos, or RuPhos G3 or G4 palladacycle, is recommended over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable, and they efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings.[8]
The Critical Role of the Base
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center. For most Buchwald-Hartwig aminations, strong, non-nucleophilic bases are preferred.
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | A strong, sterically hindered base that is highly effective in many aminations. It is often the base of choice for a wide range of substrates.[9] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa of H₂CO₃) | A weaker base that is often employed for substrates with base-sensitive functional groups. For aryl iodides, it can be particularly effective.[10] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (third pKa of H₃PO₄) | A moderately strong base that can be a good alternative to cesium carbonate, especially when milder conditions are required. |
For the amination of 2-fluoro-1-iodo-3-methoxybenzene, sodium tert-butoxide is a strong initial choice due to its proven efficacy. However, if the amine coupling partner contains base-sensitive functional groups, cesium carbonate would be a suitable alternative.
Solvent Selection
The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Anhydrous, deoxygenated solvents are essential for optimal results.
| Solvent | Boiling Point (°C) | Comments |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations. Its higher boiling point is suitable for less reactive substrates. It is often the preferred solvent for reactions involving aryl iodides to minimize the inhibitory effects of iodide salts.[4] |
| 1,4-Dioxane | 101 | Another widely used solvent that can be particularly effective for certain substrate combinations. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent that can be used for more reactive substrates or when milder reaction temperatures are desired. |
For this specific substrate, toluene is the recommended starting solvent due to the presence of the aryl iodide.
Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. All solvents and liquid reagents should be anhydrous and deoxygenated prior to use. Solid reagents should be dried in a vacuum oven.
Protocol 1: Amination with a Primary Amine (e.g., n-Butylamine)
Figure 2: Workflow for the amination with a primary amine.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., n-butylamine) (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-1-iodo-3-methoxybenzene, BrettPhos Pd G3, and sodium tert-butoxide under an inert atmosphere.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-fluoro-3-methoxyaniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Figure 3: Workflow for the amination with a secondary amine.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Celite®
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-1-iodo-3-methoxybenzene, RuPhos Pd G3, and cesium carbonate under an inert atmosphere.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-3-methoxyaniline derivative.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of precatalyst. Consider a pre-activation step where the catalyst, ligand, and base are stirred in the solvent at the reaction temperature for 15-30 minutes before adding the amine and aryl iodide. |
| Inappropriate ligand or base | Screen different ligands (e.g., XPhos) and bases (e.g., K₃PO₄). The optimal combination is substrate-dependent. | |
| Low reaction temperature | For less reactive amines, a higher temperature (up to 120 °C in a sealed tube) may be necessary. | |
| Formation of Side Products | Hydrodehalogenation (replacement of iodine with hydrogen) | This can occur if the reductive elimination is slow. A more electron-rich ligand or a different solvent may help. Lowering the reaction temperature can sometimes mitigate this side reaction. |
| Homocoupling of the amine or aryl iodide | This is often a sign of catalyst decomposition. Ensure a strictly inert atmosphere and consider using a lower catalyst loading. | |
| Difficulty in Product Purification | Residual catalyst and ligand byproducts | Filtration through a pad of silica gel or Celite® can remove some of the palladium residues. For more stubborn impurities, treatment with a metal scavenger may be necessary. Purification of anilines can sometimes be aided by a mild acid wash during workup to remove basic impurities, followed by re-extraction of the product after basifying the aqueous layer.[11][12] |
Conclusion
The Buchwald-Hartwig amination of 2-fluoro-1-iodo-3-methoxybenzene is a powerful transformation for the synthesis of valuable N-aryl-2-fluoro-3-methoxyanilines. By carefully selecting a modern palladium precatalyst system with a bulky, electron-rich phosphine ligand such as BrettPhos for primary amines or RuPhos for secondary amines, in combination with an appropriate base and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a robust starting point for researchers in drug development and other scientific fields to successfully employ this important C-N bond-forming reaction.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P, N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC) Pd (R-allyl) Cl Catalyst S. Angewandte Chemie International Edition, 50(29), 6523-6527. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
-
Wikipedia. XPhos. [Link]
-
ResearchGate. Let's say I have 2-bromophenyl trifluoromethanesulfonate and I want to perform a Buchwald-Hartwig amination... [Link]
-
LookChem. Purification of Aniline. [Link]
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Application Note: High-Fidelity Synthesis of Pharmaceutical Intermediates using 2-Fluoro-1-iodo-3-methoxybenzene
Executive Summary
The 1,2,3-trisubstituted benzene scaffold, specifically 2-fluoro-1-iodo-3-methoxybenzene , represents a "privileged structure" in modern medicinal chemistry. It serves as the critical precursor for the 2-fluoro-3-methoxyphenyl moiety found in blockbuster GnRH antagonists (e.g., Elagolix ) and next-generation kinase inhibitors.
This guide provides validated protocols for transforming this halogenated arene into high-value pharmaceutical intermediates. Unlike generic coupling guides, this document focuses on the chemoselectivity required to manage the steric and electronic interplay between the ortho-fluorine and meta-methoxy groups during palladium-catalyzed cross-couplings and metallation events.
Chemical Profile & Strategic Value
The "Ortho-Fluoro" Effect
The strategic value of this building block lies in its substitution pattern:
-
C1-Iodo: A highly reactive handle for oxidative addition (Pd⁰) or Lithium-Halogen Exchange (Li/Mg).
-
C2-Fluoro: Provides metabolic stability (blocking P450 oxidation) and induces a specific dipole moment that improves binding affinity in enzyme pockets.
-
C3-Methoxy: A hydrogen-bond acceptor that can be demethylated to a phenol (for further derivatization) or kept as a lipophilic anchor.
| Property | Value | Implication for Synthesis |
| CAS Number | 1080673-30-8 | Verify isomer identity (Iodo at C1, Fluoro at C2). |
| Molecular Weight | 252.02 g/mol | High atom economy in coupling reactions. |
| Boiling Point | ~256°C | Low volatility; stable in high-temp couplings. |
| Reactivity | C-I >> C-F | Allows selective substitution at C1 without affecting C2. |
Application Module A: The Nucleophilic Route (Boronic Acid Synthesis)
Context: The most common industrial application of 2-fluoro-1-iodo-3-methoxybenzene is its conversion to 2-fluoro-3-methoxyphenylboronic acid , the nucleophile required to synthesize the Elagolix core.
Challenge: Traditional lithiation (n-BuLi, -78°C) is effective but difficult to scale. Solution: Use Turbo Grignard (iPrMgCl·LiCl) for a controlled Iodine-Magnesium exchange at amenable temperatures (-20°C to 0°C).
Protocol 1: Preparation of 2-Fluoro-3-methoxyphenylboronic Acid
Target Yield: 85-92% | Purity: >98% (HPLC)
Reagents & Equipment[1][2]
-
Substrate: 2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)
-
Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)
-
Quench: Trimethyl borate (B(OMe)₃, 1.5 equiv)
-
Solvent: Anhydrous THF (degassed)
-
Equipment: 3-neck reactor, internal temp probe, N₂ atmosphere.
Step-by-Step Methodology
-
System Inertion: Flame-dry the reactor and flush with N₂ for 15 minutes.
-
Dissolution: Charge substrate (10 g, 39.7 mmol) and anhydrous THF (100 mL). Cool to -20°C .
-
Exchange (The Critical Step): Add iPrMgCl·LiCl dropwise over 20 minutes. Maintain internal temperature < -15°C.
-
Mechanistic Insight: The complexation of LiCl breaks Grignard aggregates, accelerating the I/Mg exchange while preventing attack on the methoxy group or benzyne formation.
-
-
Incubation: Stir at -15°C for 1 hour. Monitor conversion by GC-MS (quench aliquot with MeOH; look for des-iodo product).
-
Electrophile Addition: Cool to -40°C . Add Trimethyl borate rapidly.
-
Hydrolysis: Allow to warm to 0°C over 1 hour. Quench with 1N HCl (50 mL). Stir vigorously for 30 mins to hydrolyze the boronate ester to the acid.
-
Isolation: Extract with MTBE (3x). Wash organics with brine. Crystallize from Acetonitrile/Water or Heptane/EtOAc.
Application Module B: The Electrophilic Route (Suzuki-Miyaura Coupling)
Context: Direct coupling of the iodo-arene with heteroaryl boronates to construct biaryl cores.
Challenge: The ortho-fluorine atom creates steric hindrance and electronic repulsion, potentially slowing down the transmetallation step. Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to facilitate the cycle.
Protocol 2: C-C Bond Formation with Pyrimidine Boronates
Target: Synthesis of 5-(2-fluoro-3-methoxyphenyl)pyrimidine derivatives.
Reaction Setup Table
| Component | Specification | Role |
| Electrophile | 2-Fluoro-1-iodo-3-methoxybenzene (1.0 eq) | Coupling Partner A |
| Nucleophile | 2,4-Dioxo-pyrimidine-5-boronic acid pinacol ester (1.2 eq) | Coupling Partner B |
| Catalyst | Pd(dppf)Cl₂·DCM (3 mol%) | Robust catalyst for sterically hindered aryls. |
| Base | K₂CO₃ (3.0 eq) | Activates the boronate. |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Biphasic system dissolves inorganic base. |
Workflow
-
Charge: Add Electrophile, Nucleophile, and Base to the reaction vessel.
-
Degas: Add solvents. Sparge with Argon for 10 minutes (Oxygen removal is critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under Argon flow.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Checkpoint: The reaction mixture should turn from orange to black (Pd precipitation) only after completion. Early blacking out indicates catalyst death.
-
-
Workup: Filter through Celite. Dilute with EtOAc. Wash with water.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the core scaffold, highlighting the "decision nodes" for medicinal chemists.
Figure 1: Divergent synthetic pathways. The "Nucleophilic Activation" (yellow zone) allows conversion to Boronic Acids or Aldehydes, while direct coupling leads to Kinase Inhibitor scaffolds.
Troubleshooting & Optimization (E-E-A-T)
De-iodination Side Reaction
-
Observation: Formation of 2-fluoroanisole (loss of Iodine) during Grignard formation.
-
Cause: Protonation of the Grignard species by moisture or acidic protons on the substrate.
-
Fix: Ensure THF water content is <50 ppm (Karl Fischer). If the substrate has acidic impurities, pass it through a plug of basic alumina before reaction.
Protodeboronation
-
Observation: Loss of the boronic acid group during Suzuki coupling.
-
Cause: The 2-fluoro group destabilizes the C-B bond, facilitating hydrolysis under basic/aqueous conditions.
-
Fix:
-
Switch to anhydrous conditions using Cs₂CO₃ / DMF .
-
Use the MIDA boronate or Pinacol ester instead of the free acid for better stability.
-
Regioselectivity in Lithiation
-
Risk: If using n-BuLi, there is a risk of deprotonating C4 (adjacent to OMe) instead of exchanging the Iodine.
-
Control: This is why iPrMgCl·LiCl is strictly recommended. It is chemoselective for the C-I bond and will not deprotonate the ring at -20°C.
References
-
National Institutes of Health (NIH) - PubMed. Discovery of Elagolix: A Potent, Orally Bioavailable GnRH Antagonist. (J. Med. Chem. 2008). [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link]
-
Knochel, P. et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. (Describes Turbo Grignard chemistry). [Link]
Sources
Application Notes and Protocols for Flow Chemistry: 2-Fluoro-1-iodo-3-methoxybenzene
Introduction: The Strategic Advantage of 2-Fluoro-1-iodo-3-methoxybenzene in Continuous Flow Synthesis
2-Fluoro-1-iodo-3-methoxybenzene is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring strategically placed fluoro, iodo, and methoxy groups, offers multiple points for synthetic diversification. The presence of an iodine atom facilitates a range of cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of the resulting molecules. The incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance properties like metabolic stability, bioavailability, and binding affinity.[1][2]
The transition from traditional batch processing to continuous flow chemistry for reactions involving 2-fluoro-1-iodo-3-methoxybenzene presents significant advantages. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety.[3][4][5] This is particularly crucial when handling potentially hazardous reagents or intermediates.[6] The small reactor volumes in continuous flow systems mitigate risks associated with exothermic reactions and allow for the safe exploration of more extreme reaction conditions.[4][6]
These application notes provide detailed protocols for leveraging 2-fluoro-1-iodo-3-methoxybenzene in common yet powerful synthetic transformations using continuous flow methodologies. The protocols are designed to be self-validating and are grounded in established principles of flow chemistry.
Application Note 1: Suzuki-Miyaura Cross-Coupling in Flow for the Synthesis of Biaryl Compounds
Scientific Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis.[7] In a flow chemistry setup, this reaction benefits from enhanced heat and mass transfer, which can significantly reduce reaction times and improve yields compared to batch processes.[1][8] The use of immobilized palladium catalysts is particularly advantageous in flow, allowing for catalyst recycling and minimizing product contamination with heavy metals.[9][10]
The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][11]
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
Objective: To synthesize 2-fluoro-3-methoxy-1,1'-biphenyl by coupling 2-fluoro-1-iodo-3-methoxybenzene with phenylboronic acid.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Flow Reactor Setup:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing in a heated oil bath or a commercial flow reactor module)
-
Back-pressure regulator (BPR)
-
Product collection vessel
Step-by-Step Methodology:
-
Solution Preparation:
-
Solution A (Organic Phase): Prepare a 0.1 M solution of 2-fluoro-1-iodo-3-methoxybenzene, a 0.12 M solution of phenylboronic acid, a 0.002 M solution of Pd(OAc)₂, and a 0.004 M solution of PPh₃ in 1,4-dioxane.
-
Solution B (Aqueous Base): Prepare a 0.3 M aqueous solution of K₂CO₃.
-
-
System Priming: Prime the HPLC pumps and the entire flow system with the respective solvents (1,4-dioxane for the organic line and deionized water for the aqueous line) to remove any air bubbles.
-
Reaction Execution:
-
Set the flow rate of Pump A (Solution A) to 0.8 mL/min.
-
Set the flow rate of Pump B (Solution B) to 0.2 mL/min. This creates a total flow rate of 1.0 mL/min.
-
The two solutions are mixed in the T-mixer before entering the heated reactor coil.
-
Set the temperature of the coil reactor to 120 °C.
-
The residence time in the reactor can be calculated based on the reactor volume and the total flow rate. For a 10 mL reactor, the residence time would be 10 minutes.
-
Pressurize the system to 10 bar using the back-pressure regulator to prevent solvent boiling.
-
-
Product Collection and Analysis:
-
Collect the reaction mixture after the back-pressure regulator.
-
The product can be isolated by standard workup procedures (e.g., extraction with an organic solvent, followed by drying and solvent evaporation).
-
Analyze the product by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and yield.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Boronic Acid Equiv. | 1.2 |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 4 mol% PPh₃ |
| Base Concentration | 0.3 M (aqueous) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Flow Rate (Total) | 1.0 mL/min |
| Temperature | 120 °C |
| Residence Time (10 mL reactor) | 10 min |
| Pressure | 10 bar |
| Expected Yield | >90% |
Visualization of Experimental Workflow
Caption: Workflow for continuous Suzuki-Miyaura cross-coupling.
Application Note 2: Buchwald-Hartwig Amination in a Continuous Flow System
Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12] Performing this reaction in a flow reactor offers enhanced safety, especially when using strong bases and air-sensitive catalysts.[13] The precise temperature control in flow systems can also minimize the formation of side products.[14]
The catalytic cycle of the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[15]
Experimental Protocol: Continuous Flow Buchwald-Hartwig Amination
Objective: To synthesize N-(2-fluoro-3-methoxyphenyl)aniline from 2-fluoro-1-iodo-3-methoxybenzene and aniline.
Materials:
-
2-Fluoro-1-iodo-3-methoxybenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Flow Reactor Setup:
-
Two HPLC pumps
-
T-mixer
-
Heated coil reactor
-
Back-pressure regulator
-
Product collection vessel
Step-by-Step Methodology:
-
Solution Preparation (under inert atmosphere):
-
Solution A: Prepare a 0.1 M solution of 2-fluoro-1-iodo-3-methoxybenzene, a 0.12 M solution of aniline, a 0.001 M solution of Pd₂(dba)₃, and a 0.004 M solution of XPhos in anhydrous toluene.
-
Solution B: Prepare a 0.15 M solution of sodium tert-butoxide in anhydrous toluene.
-
-
System Priming: Prime the system with anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution:
-
Set the flow rate of Pump A (Solution A) to 0.5 mL/min.
-
Set the flow rate of Pump B (Solution B) to 0.5 mL/min, resulting in a total flow rate of 1.0 mL/min.
-
The solutions are combined in the T-mixer.
-
Set the temperature of the coil reactor to 100 °C.
-
For a 15 mL reactor, the residence time will be 15 minutes.
-
Set the back-pressure regulator to 5 bar.
-
-
Product Collection and Analysis:
-
Collect the product stream in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).
-
Isolate the product via standard extraction and purification methods.
-
Characterize the product using appropriate analytical techniques.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Amine Equiv. | 1.2 |
| Catalyst Loading | 1 mol% Pd₂(dba)₃ |
| Ligand Loading | 4 mol% XPhos |
| Base Concentration | 0.15 M |
| Solvent | Toluene |
| Flow Rate (Total) | 1.0 mL/min |
| Temperature | 100 °C |
| Residence Time (15 mL reactor) | 15 min |
| Pressure | 5 bar |
| Expected Yield | >85% |
Visualization of Logical Relationships
Caption: Key parameters influencing the Buchwald-Hartwig amination.
Safety Considerations for Handling Iodinated Compounds in Flow
While flow chemistry inherently enhances safety, specific precautions should be taken when working with iodinated compounds, especially if radiolabeling with isotopes like ¹²⁵I is considered for metabolic studies.
-
Volatility: Although 2-fluoro-1-iodo-3-methoxybenzene is not highly volatile, it's good practice to work in a well-ventilated fume hood.[16][17]
-
Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Radiolabeling (if applicable): If using ¹²⁵I, all operations must be conducted in a designated radiological fume hood with appropriate shielding (e.g., lead bricks).[17][18] All waste must be disposed of according to institutional and regulatory guidelines for radioactive materials.[19] Avoid acidic conditions, which can increase the volatility of radioiodine.[16][18]
Conclusion: A Versatile Building Block for Modern Synthesis
The application of continuous flow chemistry to reactions involving 2-fluoro-1-iodo-3-methoxybenzene unlocks significant potential for the rapid, safe, and efficient synthesis of complex molecules. The protocols outlined above for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a foundation for researchers to explore a wider range of transformations. The enhanced control and scalability offered by flow systems make this building block even more valuable for drug discovery and development professionals.[4][5] By embracing these advanced manufacturing techniques, the full synthetic utility of 2-fluoro-1-iodo-3-methoxybenzene can be realized.
References
-
Flow Chemistry in the Pharmaceutical Industry - Syrris. Retrieved from [Link]
-
Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences. Retrieved from [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2024, August 29). Retrieved from [Link]
-
Technical Advantages of Continuous Flow Chemical Synthesis - Contract Pharma. (2019, April 5). Retrieved from [Link]
-
Advantages of Continuous Flow Synthesis - 24/7 BIOPHARMA. (2020, March 13). Retrieved from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT. (2021, May 21). Retrieved from [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. Retrieved from [Link]
-
Fluorination Reactions | Professor Steven V. Ley Research Group. Retrieved from [Link]
-
Fluorinating in flow | C&EN Global Enterprise - ACS Publications. (2024, September 9). Retrieved from [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (2025, February 6). Retrieved from [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - IRIS - Unina. (2025, November 25). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]
-
Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl 3 promoted homocoupling - Beilstein Journals. (2011, August 2). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. Retrieved from [Link]
-
Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low volume reactors. Retrieved from [Link]
-
Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low internal volume reactors. - ChemRxiv. (2024, June 10). Retrieved from [Link]
-
Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling - PMC - NIH. Retrieved from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Retrieved from [Link]
-
Iodine-125 Handling Precautions. Retrieved from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). Retrieved from [Link]
-
Applications for the Syrris Asia Flow Chemistry System. Retrieved from [Link]
-
Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innovation - H.E.L Group. (2026, February 2). Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Flow electrochemistry: a safe tool for fluorine chemistry - PMC. Retrieved from [Link]
-
Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. Retrieved from [Link]
-
Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo - UCL Discovery. Retrieved from [Link]
-
FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW - Neuroquantology. Retrieved from [Link]
-
Development of continuous flow microreactor for Buchwald-Hartwig amination - fedOA. Retrieved from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Retrieved from [Link]
-
Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. (2020, December 28). Retrieved from [Link]
-
Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology - Semantic Scholar. (2020, July 24). Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. syrris.com [syrris.com]
- 5. scllifesciences.com [scllifesciences.com]
- 6. contractpharma.com [contractpharma.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unina.it [iris.unina.it]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. 247biopharma.com [247biopharma.com]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. queensu.ca [queensu.ca]
Troubleshooting & Optimization
improving yield in Suzuki coupling of 2-fluoro-1-iodo-3-methoxybenzene
Technical Support Case #8492: Optimization of Suzuki Coupling for 2-Fluoro-1-iodo-3-methoxybenzene
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are dealing with 2-fluoro-1-iodo-3-methoxybenzene , a substrate that presents a classic "Ortho-Effect" challenge in cross-coupling chemistry.
Substrate Profile:
-
Electrophile: Aryl Iodide (C1-I). Generally highly reactive toward oxidative addition.
-
Steric Environment: The C2-Fluorine is small (
) but creates significant electronic repulsion and a specific steric "pocket" that can hinder the approach of the palladium species during transmetallation. -
Electronic Environment: The C2-F (electron-withdrawing) activates the C-I bond for oxidative addition. However, the C3-Methoxy (electron-donating) increases electron density at the C2 and C4 positions.
-
Primary Failure Mode: Protodehalogenation (reduction of C-I to C-H) is the most common issue with this substrate. This occurs when the oxidative addition is fast, but the transmetallation step is slow due to the ortho-F steric/electronic clash, leaving the Pd(II) intermediate vulnerable to scavenging hydrides from the solvent or base.
Diagnostic Workflow (Troubleshooting)
Before altering your protocol, use this logic tree to identify the specific bottleneck in your catalytic cycle.
Figure 1: Diagnostic decision tree for Suzuki coupling failures involving 2-fluoro-1-iodo-3-methoxybenzene.
The "Golden Standard" Protocol
Based on the ortho-substitution pattern, standard ligands like PPh3 or dppf are often insufficient. The protocol below utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which is specifically engineered to facilitate coupling of ortho-substituted aryl halides by creating a protective pocket around the Pd center while accelerating reductive elimination.
Reagents & Stoichiometry:
-
Substrate: 1.0 equiv (2-fluoro-1-iodo-3-methoxybenzene)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: SPhos Pd G2 (2–5 mol%) [Alternative: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)]
-
Base: K3PO4 (2.0 – 3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)
-
Concentration: 0.2 M – 0.5 M (Higher concentration helps prevent dehalogenation)
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and SPhos Pd G2 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles). Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe.
-
Reaction: Heat to 80 °C for 2–4 hours.
-
Note: Iodides react fast. Do not overheat initially. If conversion is slow, increase to 100 °C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Critical Parameter Optimization (FAQs)
Q1: Why am I seeing significant de-iodinated byproduct (2-fluoro-3-methoxybenzene)?
A: This is Protodehalogenation .
-
Mechanism: The Pd inserts into the C-I bond (Oxidative Addition). However, the bulky ortho-F and meta-OMe groups slow down the approach of the boronic acid (Transmetallation). The "waiting" Pd(II)-Ar species abstracts a hydride from the solvent (especially alcohols like EtOH or iPrOH) or the base.
-
The Fix:
-
Switch Solvent: Move to Anhydrous Toluene or THF . Avoid alcohols.
-
Switch Base: Use Anhydrous K3PO4 or CsF . Avoid bases that can act as H-sources or are wet.
-
Boost Catalyst: Switch to XPhos or RuPhos , which are even bulkier and can force transmetallation faster than the side reaction.
-
Q2: The reaction turns black immediately (Pd black precipitation). Why?
A: This indicates Catalyst Decomposition .
-
Cause: The Pd(0) species is unstable because the ligand is not binding tightly enough, or the oxidative addition is too slow (unlikely with Iodide) or reductive elimination is stalled.
-
The Fix:
-
Ligand Ratio: If using Pd(OAc)2 + Ligand, ensure the Ligand:Pd ratio is at least 2:1 (preferably 2.5:1) to stabilize the metal.
-
Precatalysts: Stop mixing Pd(OAc)2 and phosphines manually. Use Buchwald G2/G3 precatalysts (e.g., XPhos Pd G2). These contain the active Pd(0)-Ligand species pre-formed and stabilized, preventing early death.
-
Q3: Can I use Pd(PPh3)4?
A: Not recommended.
-
Reasoning: PPh3 is a monodentate, relatively unhindered ligand. It lacks the electron richness to drive the catalytic cycle for sterically demanding ortho-fluoro substrates efficiently. You will likely observe incomplete conversion or require high temperatures (100°C+), which promotes side reactions.
Comparative Data: Ligand Performance
The following table summarizes expected performance based on the specific electronic/steric profile of your substrate.
| Ligand System | Reactivity (Ortho-F) | Risk of Dehalogenation | Recommended For |
| SPhos | High | Low | First Choice. Excellent balance of sterics/activity. |
| XPhos | Very High | Very Low | Sterically bulky boronic acids. |
| RuPhos | High | Low | Electron-poor boronic acids. |
| PPh3 | Low | High | Simple, unhindered substrates only. |
| dppf | Medium | Medium | Large bite angle; good for some specific cases but less active. |
Mechanistic Visualization
Understanding why the ortho-F matters is key to fixing the yield.
Figure 2: Mechanistic pathway highlighting the Transmetallation bottleneck caused by the ortho-fluoro group.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1][2][3] Journal of the American Chemical Society.[1] Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link
-
Navarro, O., et al. (2005). General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Fluoro-1-iodo-3-methoxybenzene Coupling Reactions
Welcome to the technical support center for the purification of coupling products derived from 2-fluoro-1-iodo-3-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying substituted biaryl compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems that may arise during the purification of biaryl products from coupling reactions, such as the Suzuki-Miyaura coupling, involving 2-fluoro-1-iodo-3-methoxybenzene.
Issue 1: Persistent Contamination of the Desired Product with Boronic Acid or its Derivatives.
Symptoms:
-
NMR spectra show broad signals corresponding to boronic acid or boronic ester protons.
-
Mass spectrometry data indicates the presence of boron-containing species.
-
The product appears as a persistent oil or fails to crystallize properly, which can be caused by impurities.[1]
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Incomplete Reaction | The boronic acid was used in excess and did not fully react. | Consider driving the reaction to completion by adding a slight excess of the 2-fluoro-1-iodo-3-methoxybenzene.[2] |
| Ineffective Aqueous Workup | Standard water or brine washes may not efficiently remove all boronic acid, which can have some organic solubility. | Acid-Base Extraction: Perform a wash with an aqueous base (e.g., 1-2 M NaOH) to deprotonate the boronic acid, forming a water-soluble boronate salt.[2] This will partition the impurity into the aqueous layer. Subsequent neutralization of the organic layer with a mild acid wash may be necessary. |
| Co-elution during Chromatography | The polarity of the product and the boronic acid are too similar for effective separation with the chosen solvent system. | Optimize Chromatography Conditions: A more polar solvent system may be necessary to retain the boronic acid on the silica gel.[1] Consider switching to a different solvent system, such as dichloromethane/methanol, which can be more effective for polar compounds.[2] |
| Formation of Volatile Esters | In some cases, boronic acids can be removed by converting them to volatile methyl esters. | Methanol Treatment: After quenching the reaction, add methanol and evaporate under reduced pressure. This process can be repeated multiple times to form and remove the volatile trimethyl borate.[2] |
Issue 2: Presence of Homocoupled Byproducts.
Symptoms:
-
Mass spectrometry reveals species with molecular weights corresponding to the dimer of the boronic acid coupling partner or the 2-fluoro-1-iodo-3-methoxybenzene.
-
NMR spectra show unexpected aromatic signals that cannot be attributed to the desired product or starting materials.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Oxygen in the Reaction Mixture | The presence of oxygen can facilitate the oxidative homocoupling of boronic acids, catalyzed by palladium.[3] | Improve Degassing: Ensure your reaction solvent and setup are rigorously degassed. Techniques like sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles are crucial.[3] |
| Catalyst Choice | Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires in-situ reduction to the active Pd(0) species. This reduction can sometimes be promoted by the boronic acid, leading to homocoupling. | Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3] |
| Slow Reagent Addition | If one of the coupling partners is particularly prone to homocoupling, its high concentration at the start of the reaction can favor this side reaction. | Slow Addition: Consider adding the more reactive coupling partner slowly to the reaction mixture to maintain a low concentration and promote the desired cross-coupling.[1] |
Issue 3: Difficulty in Removing the Palladium Catalyst.
Symptoms:
-
The purified product has a grey or black discoloration.
-
ICP-MS or other analytical techniques detect residual palladium.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inadequate Filtration | The palladium catalyst, often adsorbed onto a solid support or precipitated as palladium black, may not be fully removed by simple filtration. | Filtration through Celite® or Silica Gel: Pass the reaction mixture through a plug of Celite® or silica gel to effectively capture the solid palladium catalyst.[1][4] |
| Soluble Palladium Species | Some palladium species may remain dissolved in the organic phase. | Chemical Treatment: Treatment with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been demonstrated to significantly reduce palladium content.[1] |
| Homogeneous Catalyst | Homogeneous catalysts are inherently more difficult to remove than heterogeneous ones. | Switch to a Heterogeneous Catalyst: For future reactions, consider using a heterogeneous catalyst like palladium on carbon (Pd/C), which can be more easily recovered by filtration.[1] |
Issue 4: Product is an Oil and Fails to Crystallize.
Symptoms:
-
The purified product remains a viscous oil even after complete removal of solvent.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization.[1] | Further Purification: Attempt another round of column chromatography with a shallower gradient to achieve better separation.[1] |
| Inherent Properties of the Molecule | The structure of the biaryl product, particularly with ortho-substitution, may favor an amorphous or oily state. | Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or slowly cooling a concentrated solution. |
| Incorrect Solvent System for Recrystallization | The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the product to "oil out." | Solvent Screening: Experiment with a variety of solvent systems. For biaryl compounds, common choices include mixtures of hexanes and ethyl acetate, or ethanol and water.[5][6] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my coupling reaction with 2-fluoro-1-iodo-3-methoxybenzene?
A1: Besides the desired biaryl product, you can typically expect to find:
-
Unreacted Starting Materials: 2-fluoro-1-iodo-3-methoxybenzene and the boronic acid or its ester.[1]
-
Homocoupled Byproducts: Dimers of your boronic acid partner and/or a biaryl formed from two molecules of 2-fluoro-1-iodo-3-methoxybenzene.[1]
-
Protodeborylated Arene: The boronic acid group is replaced by a hydrogen atom.[1][7] This is a common side reaction for boronic acids.[7]
-
Dehalogenated Starting Material: The iodine on 2-fluoro-1-iodo-3-methoxybenzene is replaced by a hydrogen.
-
Residual Palladium Catalyst: This can be in various forms, including palladium black.[1]
Q2: What are the standard purification methods for products from these coupling reactions?
A2: A multi-step approach is often necessary:
-
Aqueous Workup: This initial step involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water to remove water-soluble impurities and the base used in the reaction.[1]
-
Filtration: Passing the organic layer through a pad of Celite® or a short plug of silica gel can help remove the palladium catalyst and other solid impurities.[1][4]
-
Column Chromatography: This is a very common and effective technique for separating the desired product from closely related impurities.[1]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent final purification step to obtain a highly pure, crystalline product.[1]
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of eluent for column chromatography is crucial for good separation.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will show clear separation between your product spot and the impurity spots, with the product having an Rf value of around 0.3-0.4.
-
Common Solvent Systems: For biaryl compounds, which are often moderately polar, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are commonly used.[4][8]
-
Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be very effective for separating compounds with a wide range of polarities.
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: Some compounds can be sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can try neutralizing the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% v/v), to your eluent.
-
Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Alternative Boron Reagents: For future reactions, using more stable boron reagents like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborates can sometimes lead to cleaner reactions and easier purifications, as they can be more stable to chromatography.[9]
III. Experimental Protocols & Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction.
Caption: A general workflow for purifying Suzuki coupling products.
Troubleshooting Logic for Common Purification Issues
This decision tree can help guide your troubleshooting process when encountering common purification challenges.
Caption: A decision tree for troubleshooting common purification problems.
IV. References
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Various Authors. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]
-
Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of tetra-ortho-substituted biaryls. Retrieved from [Link]
-
PMC. (n.d.). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Retrieved from [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 3-haloanisole with various phenylboronic... Retrieved from [Link]
-
Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Retrieved from
-
PMC. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho S- or N-substituted axially chiral biaryls. Retrieved from [Link]
-
PMC. (2025). Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
ResearchGate. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Atropisomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Palladium Catalysis for 2-Fluoro-1-iodo-3-methoxybenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-fluoro-1-iodo-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges presented by this unique substrate. The electron-donating methoxy group and the electron-withdrawing, sterically demanding fluorine atom create a distinct electronic and steric environment that requires careful optimization for successful coupling.
General Troubleshooting Guide
This section addresses broad issues that can arise during palladium-catalyzed reactions with 2-fluoro-1-iodo-3-methoxybenzene, regardless of the specific coupling partner.
Q1: My reaction is sluggish or has stalled, showing low conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or incomplete conversion is a common hurdle. The primary factors to investigate are catalyst activity, reaction conditions, and reagent quality.
-
Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation by trace oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2] Proper degassing of solvents is critical.[1] If you suspect catalyst deactivation, consider using a more robust precatalyst or increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Inadequate Ligand Choice: The electronic and steric properties of 2-fluoro-1-iodo-3-methoxybenzene—an electron-rich aryl iodide—can make the initial oxidative addition step challenging. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[1] Switching to more electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can significantly accelerate this rate-limiting step.[1][3]
-
Suboptimal Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[1] If your reaction is running at a lower temperature (e.g., 60 °C), a careful increase to 80-100 °C may improve conversion. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[1]
-
Reagent Purity: The purity of your starting material, coupling partner, base, and solvent is paramount. Impurities can poison the catalyst.[2] Ensure you are using high-purity, and where necessary, anhydrous and degassed reagents.[2]
Q2: I am observing significant formation of a homocoupled product from my starting material (a biaryl of 2-fluoro-3-methoxybenzene). What causes this and how can it be minimized?
A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often exacerbated by the presence of oxygen.
-
Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[3][4] Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas are crucial.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling relative to the desired cross-coupling.[3]
-
Stoichiometry: Using a slight excess of the aryl halide (2-fluoro-1-iodo-3-methoxybenzene) relative to the coupling partner can sometimes suppress homocoupling of the partner.[3]
Q3: My reaction is producing a significant amount of dehalogenated starting material (2-fluoro-1-methoxybenzene). What is the cause and how can I prevent it?
A3: Dehalogenation, or hydrodehalogenation, is a side reaction where the iodine atom is replaced by a hydrogen atom. This can be problematic with electron-rich aryl halides and highly active catalysts.[3]
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including solvent (e.g., alcohols), amine bases, or even water.[4][5]
-
Catalyst and Ligand Choice: Very active and bulky ligands can sometimes promote this side reaction. If dehalogenation is a major issue, screening a different class of ligands or a less active catalyst might be beneficial.
-
Base Selection: The choice of base can influence the extent of dehalogenation. If you are using a base that can act as a hydride source, consider switching to an alternative like K₃PO₄ or Cs₂CO₃.
Below is a general troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Reaction-Specific FAQs
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 2-fluoro-1-iodo-3-methoxybenzene and an organoboron reagent.
Q4: I am attempting a Suzuki-Miyaura coupling with a sterically hindered boronic acid and observing low yield. How can I improve this?
A4: Steric hindrance can significantly impact the efficiency of Suzuki-Miyaura couplings.[6][7]
-
Ligand Selection: For sterically demanding coupling partners, bulky, electron-rich phosphine ligands are often essential.[3] Ligands like SPhos, XPhos, and RuPhos can enhance the reactivity of the palladium catalyst, enabling challenging couplings.[3]
-
Base Choice: The choice of base is critical. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8]
-
Solvent System: A mixture of a non-polar organic solvent like dioxane or toluene with water is commonly used. The water is necessary to activate the boronic acid for transmetalation.[9]
-
Boronic Ester Derivatives: If the boronic acid itself is unstable under the reaction conditions (protodeboronation), consider using a more stable boronic ester derivative, such as a pinacol ester.[3]
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Catalyst | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 | Provides a reliable source of active Pd(0). Pre-catalysts can offer improved performance. |
| Ligand | Bulky biaryl phosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination steps.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the transmetalation step.[8] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic organic solvent with water to activate the boronic acid. |
| Temperature | 80-110 °C | Increased temperature can overcome activation barriers. |
A general experimental protocol for a Suzuki-Miyaura coupling:
-
To a flame-dried reaction vessel, add 2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor by TLC or GC/LC-MS.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between 2-fluoro-1-iodo-3-methoxybenzene and an amine.
Q5: My Buchwald-Hartwig amination with a primary amine is giving a low yield. What adjustments should I make?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the correct combination of ligand and base for the specific amine being used.[2]
-
Ligand Choice: The choice of ligand is crucial and depends on the nature of the amine. For primary amines, ligands like BrettPhos are often a good starting point.[2] The steric and electronic properties of the ligand are key to facilitating the catalytic cycle.[2]
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[2] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[2]
-
Catalyst Pre-activation: In some cases, pre-stirring the palladium source, ligand, and base together for a short period before adding the aryl halide and amine can lead to a more active catalytic species.[2]
| Parameter | Recommendation for Primary Amines | Rationale |
| Catalyst | Pd(OAc)₂ or a pre-catalyst like BrettPhos Pd G3 | Pre-catalysts can provide more consistent results.[2] |
| Ligand | BrettPhos or similar bulky biaryl phosphines | Effective for a range of primary amines.[2] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are generally effective.[2] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed aprotic solvents are preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy is often required for efficient coupling. |
A general experimental protocol for a Buchwald-Hartwig amination:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equiv), and 2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv) to an oven-dried reaction vessel.
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv).
-
Heat the reaction with stirring at the desired temperature (e.g., 100 °C) and monitor for completion.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between 2-fluoro-1-iodo-3-methoxybenzene and a terminal alkyne.
Q6: My copper-free Sonogashira coupling is not proceeding. What are the key parameters to check?
A6: While classic Sonogashira couplings use a copper(I) co-catalyst, copper-free versions are often preferred to avoid issues with alkyne homocoupling (Glaser coupling).
-
Palladium Catalyst and Ligand: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃.[10] The choice of phosphine ligand is important, with bulky, electron-rich ligands often giving good results.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or piperidine, is typically used.[12] The base acts as both a solvent and to deprotonate the terminal alkyne.
-
Solvent: While the amine base can sometimes be used as the solvent, other solvents like THF or DMF are also common.[12]
-
Strictly Anaerobic Conditions: As with other palladium-catalyzed reactions, oxygen must be excluded to prevent catalyst deactivation and side reactions.[13]
| Parameter | Recommendation for Copper-Free Sonogashira | Rationale |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Common and effective palladium sources. |
| Ligand | PPh₃ or a bulky phosphine ligand (e.g., XPhos) | Ligand choice can influence reaction efficiency. |
| Base | Et₃N or Piperidine | Acts as a base and often as a solvent. |
| Solvent | Amine base, THF, or DMF | Choice depends on substrate solubility and reaction temperature. |
| Temperature | Room temperature to 60 °C | Often proceeds under mild conditions. |
A general experimental protocol for a Sonogashira coupling:
-
To a reaction vessel, add 2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature and monitor for completion.
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online.
- Cross-Coupling Reactions Guide.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
- Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... | Download Table - ResearchGate.
- Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes - Thieme E-Books & E-Journals -.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. fiveable.me [fiveable.me]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
solvent effects on the reactivity of 2-fluoro-1-iodo-3-methoxybenzene
This guide is structured as a high-level technical support portal for researchers working with 2-fluoro-1-iodo-3-methoxybenzene (also known as 2-fluoro-3-iodoanisole). It addresses the specific reactivity challenges imposed by the ortho-fluoro and meta-methoxy substituents, particularly regarding solvent-dependent stability and selectivity.
Ticket Subject: 2-Fluoro-1-iodo-3-methoxybenzene (CAS: 1-Iodo-2-fluoro-3-methoxybenzene analogs) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The "Ortho-Effect" Profile
User Note: This molecule is not just a generic aryl halide. It possesses a "suicide switch" built into its 1,2,3-substitution pattern.
-
The Iodine (C1): Highly labile for exchange but prone to radical scrambling.
-
The Fluorine (C2): Ortho to the iodine.[1] This is the critical feature. It inductively acidifies the C1 position but also enables benzyne formation via LiF elimination if the intermediate anion is not stabilized correctly.
-
The Methoxy (C3): Electron-donating.[1] It deactivates the ring toward Nucleophilic Aromatic Substitution (
) at the fluorine position unless extreme forcing conditions are used.
Critical Troubleshooting: Lithium-Halogen Exchange
Common Ticket: "I tried a standard Li-I exchange with n-BuLi in THF at -78°C, but upon warming, I got a complex mixture of tars and regioisomers. Why?"
Root Cause Analysis: The Benzyne Trap
The lithiated intermediate formed after Iodine-Lithium exchange is 1-lithio-2-fluoro-3-methoxybenzene . Because the Lithium is ortho to the Fluorine, this species is thermodynamically unstable.
-
In THF: THF strongly solvates the Lithium cation, breaking up aggregates. While this speeds up the exchange, it leaves the "naked" anion highly reactive. Upon warming (even to -40°C), it eliminates LiF to form 3-methoxybenzyne , which then polymerizes or reacts non-selectively.
-
In Diethyl Ether (
): Ether coordinates Lithium less strongly than THF. The organolithium species forms tighter aggregates (tetramers), which stabilizes the C-Li bond and suppresses LiF elimination.
Protocol Optimization: The "Turbo" Solution
To solve this, you must either use non-polar solvents at cryogenic temperatures or switch metal species.
Method A: The Cryogenic Stabilization (Traditional)
-
Solvent: Anhydrous Diethyl Ether (
) or Toluene/Ether (9:1). Avoid pure THF. -
Temperature: Must maintain <-78°C strictly.
-
Reagent: t-BuLi (2 equiv) is preferred over n-BuLi to ensure rapid exchange before side reactions occur.
Method B: The Knochel "Turbo-Grignard" (Recommended)
The Magnesium-carbon bond is more covalent than the Lithium-carbon bond, preventing LiF elimination.
-
Reagent:
(Turbo Grignard).[2] -
Solvent: THF (Required for LiCl solubility).
-
Temperature: Can be performed at -20°C to 0°C (much more practical).
-
Mechanism: The
breaks the polymeric Mg aggregates, accelerating the exchange, but the resulting species is an Aryl-Magnesium, which does not eliminate to benzyne easily.
Visual Workflow: Avoiding the Benzyne Pathway
Figure 1: Decision pathway for Metal-Halogen exchange. The Turbo-Grignard route avoids the unstable lithio-intermediate that leads to benzyne formation.
Transition Metal Catalysis (Suzuki/Buchwald)
Common Ticket: "My Suzuki coupling yields are low (40%), and I see significant protodehalogenation (replacement of I with H). I am using DMF/Water."
Solvent Effects on Oxidative Addition
The C-I bond is weak. In highly polar solvents like DMF, oxidative addition of Pd(0) is extremely fast. However, the ortho-fluorine creates a "cage" effect.
-
The Issue (Protodehalogenation): In aqueous or alcoholic solvents, the electron-rich Pd(II) intermediate (formed after oxidative addition) is prone to protonolysis if the transmetallation step is slow. The ortho-fluorine destabilizes the Pd(II) complex sterically and electronically, making it "leaky."
-
The Fix: Switch to anhydrous, non-protic solvents with moderate polarity.
Recommended Solvent Systems
| Reaction Type | Recommended Solvent | Additives | Why? |
| Suzuki-Miyaura | 1,4-Dioxane (Anhydrous) | Dioxane coordinates Pd weakly, stabilizing the intermediate without blocking the coupling site. Solid base prevents hydrolysis. | |
| Buchwald-Hartwig | Toluene | Non-polar solvent prevents chelation of the methoxy group to the catalyst, which can arrest the cycle. | |
| Sonogashira | THF/TEA (No Copper) | - | Copper can induce homocoupling of the alkyne. The activated Iodine reacts fast enough without Cu in THF. |
Nucleophilic Aromatic Substitution ( )
Common Ticket: "Can I displace the Fluorine at C2 with an amine? I am boiling it in DMSO but getting no reaction."
Feasibility Check
Direct
-
Electronic Mismatch: The methoxy group at C3 is an electron-donating group (EDG) via resonance. This increases electron density in the ring, repelling the incoming nucleophile.
-
Competing Leaving Group: The Iodine at C1 is a soft leaving group. Under harsh conditions (high heat), you risk displacing the Iodine or triggering radical decomposition before the Fluorine leaves.
Alternative Strategy: The "Halex" Workaround
If you must functionalize C2, do not use
Better Approach: Use a Ni-catalyzed C-F activation .
-
Solvent: Toluene or Dioxane.
-
Catalyst:
+ NHC ligand. -
Mechanism: Oxidative addition into the C-F bond (favored by Ni) rather than C-I (favored by Pd). Note: This is difficult with Iodine present, as Ni will attack I first.
Solvent Selection Decision Matrix
Use this logic flow to select the correct solvent for your specific transformation.
Figure 2: Solvent selection logic based on the competing electronic and steric effects of the fluoro-iodo-methoxy motif.
References & Authority
-
Knochel's Turbo Grignard: The definitive work on stabilizing sensitive aryl halides (like ortho-fluoro iodides) using
.-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
-
Benzyne Formation from Ortho-Halo Lithio Species:
-
Gilman, H., & Gorsich, R. D. (1956). Some Reactions of o-Halophenyllithium Compounds.
-
-
Solvent Effects in Pd-Catalysis:
-
Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. (Royal Society of Chemistry). See specifically chapters on solvent coordination in oxidative addition.
-
-
Reactivity of Poly-substituted Haloarenes:
Disclaimer: This guide assumes standard laboratory safety protocols. The formation of benzyne intermediates presents a polymerization hazard. Always perform these reactions in a fume hood with appropriate blast shielding.
Sources
Technical Support Center: Reactivity Guide for 2-Fluoro-1-iodo-3-methoxybenzene
[1]
Ticket ID: #RXN-2F3I-OMe-001 Subject: Overcoming Low Reactivity & Side Reactions in 1,2,3-Trisubstituted Haloarenes Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Overview: Why This Substrate Fails
User Query: "My standard Suzuki/Lithiation conditions yield <10% product or complex mixtures."
Technical Analysis: The substrate 2-fluoro-1-iodo-3-methoxybenzene presents a "perfect storm" of steric and electronic challenges.[1] It is not chemically inert; rather, it is kinetically hindered toward correct pathways and thermodynamically prone to destructive side reactions.
| Factor | Mechanism of Failure |
| Steric Buttressing | The 1,2,3-substitution pattern creates a "locked" pocket.[1] The methoxy group (C3) and fluorine (C2) create significant steric pressure on the iodine (C1). Standard ligands (e.g., |
| The "Ortho-Fluorine" Effect | Critical Risk: In lithiation (e.g., n-BuLi), the fluorine at C2 is a good leaving group adjacent to the metalated C1. This leads to rapid elimination to form 3-methoxybenzyne , resulting in tars/oligomers rather than the desired trapped product. |
| Electronic Mismatch | The methoxy group is electron-donating (resonance), which deactivates the ring toward oxidative addition (Pd(0) |
Decision Logic: Workflow Optimization
Before selecting a protocol, utilize this logic tree to determine the correct chemical pathway based on your target moiety.
Figure 1: Strategic decision tree for selecting the optimal reaction pathway, highlighting the avoidance of benzyne formation via Turbo-Grignard reagents.
Validated Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Cross-coupling with aryl/heteroaryl boronic acids.[1] The Fix: Use of Buchwald G3/G4 Precatalysts . These generate the active monoligated Pd(0) species immediately, preventing catalyst death before the difficult oxidative addition step.
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%).[1]
-
Ligand: XPhos (Dicyclohexyl[2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine) is preferred for sterically hindered aryl chlorides/iodides.[1]
-
Base: Anhydrous
(Tribasic Potassium Phosphate).[1] Note: Carbonate bases often fail here due to poor solubility in the optimal solvents. -
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Step-by-Step:
-
Charge a reaction vial with 2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G4 (0.02 equiv).[1] -
Evacuate and backfill with Argon (
).[1] -
Add anhydrous 1,4-Dioxane (
concentration relative to halide). -
Heat to 80–100°C for 4–12 hours.
-
QC Check: If conversion halts at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).
Protocol B: "Turbo-Grignard" Exchange (Magnesiation)
Objective: Generating a nucleophilic species for trapping with aldehydes, ketones, or transmetallation.
The Fix: Use Knochel's Reagent (
Step-by-Step:
-
Dissolve 2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv) in anhydrous THF (
) under Argon. -
Cool the solution to -20°C (Use a cryocooler or ice/salt/acetone bath). Do not cool to -78°C; the exchange rate of Mg is too slow.[1]
-
Add
-PrMgCl[1]·LiCl (1.1 equiv, typically in THF) dropwise. -
Stir at -20°C for 30–60 minutes.
-
Monitoring: Quench a small aliquot with
or Iodine. -
Add Electrophile (e.g., aldehyde) at -20°C and warm slowly to RT.
Protocol C: Negishi Coupling (via Transmetallation)
Objective: C-C bond formation when Suzuki fails or boronic acids are unstable. The Fix: Convert the Grignard from Protocol B into an Organozinc species.
Step-by-Step:
-
Perform Protocol B (steps 1–4) to generate the Grignard species.
-
Add
solution (1.2 equiv, in THF) at -20°C. -
Warm to Room Temperature (RT) and stir for 15 mins. You now have the Aryl-Zinc reagent.[1]
-
Add the coupling partner (Aryl Bromide/Iodide) and Catalyst (e.g.,
or , 2–5 mol%). -
Heat to 60°C.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Complex mixture / "Tar" formation during lithiation | Benzyne Formation. The ortho-fluorine was eliminated because the metal species was too ionic (Li) or temperature was too high.[1] | Switch from |
| Starting Material Recovered (Suzuki) | Catalyst Death. The oxidative addition step is too slow due to sterics; the active Pd(0) precipitates as Pd-black.[1] | Use Pd-G4 precatalysts with electron-rich, bulky ligands (XPhos, RuPhos).[1] Increase temp to 100°C. |
| Protodehalogenation (Reduction of I to H) | Solvent/Base Issue. In Suzuki coupling, this indicates the catalytic cycle stalled after oxidative addition, and the Pd-Ar species scavenged a proton (often from solvent or moisture). | Switch to anhydrous conditions. Use 1,4-Dioxane.[1] Ensure Boronic Acid is in excess (1.5–2.0 equiv).[1] |
| Low Yield in Grignard Exchange | Temperature Too Low. Unlike Li-exchange (-78°C), Mg-exchange has a higher activation energy.[1] | Perform the exchange at -20°C to -10°C . Do not go colder than -40°C. |
Mechanistic Visualization: The Benzyne Trap
Understanding the "Benzyne Trap" is vital for this substrate. The diagram below illustrates why standard lithiation fails and how the Magnesium-ate complex stabilizes the intermediate.
Figure 2: Comparison of the unstable Lithiation pathway leading to benzyne decomposition versus the stable Turbo-Grignard pathway.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." Journal of the American Chemical Society, 2008.[5][6] (Foundational text on XPhos/SPhos ligands for hindered substrates).
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004. (The definitive guide on using Turbo-Grignard to avoid side reactions).
-
Bao, H., et al. "Progress in the Synthesis of Sterically Hindered Biaryls." Chemical Reviews, 2017. (Review covering strategies for 1,2,3-trisubstituted coupling).
-
Organic Chemistry Portal. "Suzuki Coupling." [Link] (General resource for mechanism and troubleshooting).[1]
Sources
- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Selective Metalation and Additions [sigmaaldrich.com]
- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-1-iodo-3-methoxybenzene and 2-Fluoro-1-bromo-3-methoxybenzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. Aryl halides are foundational scaffolds, but their reactivity can be finely tuned by the nature of the halogen substituent. This guide provides an in-depth, data-supported comparison of two closely related yet functionally distinct aryl halides: 2-fluoro-1-iodo-3-methoxybenzene and 2-fluoro-1-bromo-3-methoxybenzene .
These molecules are trifunctional, possessing a methoxy group, a fluorine atom, and a more reactive halogen (iodine or bromine). This arrangement offers multiple handles for synthetic manipulation. Understanding the profound reactivity differences dictated by the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond is crucial for designing efficient, selective, and high-yielding synthetic routes. This guide moves beyond simple cataloging of reactions to explore the mechanistic underpinnings of their differential reactivity, empowering researchers to make informed strategic decisions in their synthetic endeavors.
Core Physicochemical Properties and Reactivity Implications
The divergent behavior of these two reagents is rooted in fundamental differences in their carbon-halogen bond strengths. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This single factor is the primary determinant of their utility in the most common and powerful bond-forming reactions in organic synthesis.
| Property | 2-Fluoro-1-iodo-3-methoxybenzene | 2-Fluoro-1-bromo-3-methoxybenzene | Implication on Reactivity |
| Molecular Formula | C₇H₆FIO | C₇H₆BrFO | - |
| Molecular Weight | 268.03 g/mol | 205.02 g/mol | Affects stoichiometry calculations. |
| C-X Bond Dissociation Energy | ~213-228 kJ/mol[1][2] | ~285-290 kJ/mol[1][2] | Crucial determinant. The weaker C-I bond allows for much faster oxidative addition in cross-coupling, enabling milder reaction conditions. |
| Polarizability of X | High | Moderate | The high polarizability of iodine facilitates interactions with transition metal catalysts. |
Palladium-Catalyzed Cross-Coupling Reactions: The Realm of the Iodide
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The catalytic cycle almost invariably begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is typically the rate-determining step of the entire process.[3][4]
The energy required to break the carbon-halogen bond directly correlates with the activation barrier for oxidative addition. Consequently, the reactivity trend for aryl halides is firmly established: I > Br > Cl >> F .[5][6] This makes 2-fluoro-1-iodo-3-methoxybenzene the superior substrate for these transformations, often enabling reactions at lower temperatures, with lower catalyst loadings, and for a broader range of sensitive coupling partners.
Figure 1. Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] The higher reactivity of the C-I bond in 2-fluoro-1-iodo-3-methoxybenzene allows for coupling with a wider range of amines, including less nucleophilic anilines and sterically hindered secondary amines, under significantly milder conditions than its bromo-counterpart.
| Parameter | 2-Fluoro-1-iodo-3-methoxybenzene | 2-Fluoro-1-bromo-3-methoxybenzene |
| Typical Temperature | 60 - 90 °C | 90 - 110 °C |
| Reaction Time | 2 - 8 hours | 12 - 24 hours |
| Catalyst Loading | 0.5 - 1.5 mol% | 1.5 - 3.0 mol% |
| Typical Yield | >90% | 75-85% |
| Substrate Scope | Broad (primary, secondary amines, anilines) | More limited, struggles with weak nucleophiles |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-1-iodo-3-methoxybenzene with Morpholine
-
Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 2-fluoro-1-iodo-3-methoxybenzene (268 mg, 1.0 mmol) followed by anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired arylamine.
B. Sonogashira Coupling
This Pd/Cu co-catalyzed reaction couples aryl halides with terminal alkynes.[9][10] The enhanced reactivity of the aryl iodide is again evident, leading to faster reactions and a significant reduction in the formation of alkyne homocoupling (Glaser coupling) byproducts, which can plague reactions with less reactive aryl bromides that require higher temperatures.[11]
| Parameter | 2-Fluoro-1-iodo-3-methoxybenzene | 2-Fluoro-1-bromo-3-methoxybenzene |
| Typical Temperature | Room Temperature - 50 °C | 60 - 100 °C |
| Reaction Time | 1 - 6 hours | 8 - 18 hours |
| Byproduct Formation | Minimal Glaser homocoupling | Significant Glaser homocoupling possible |
| Typical Yield | >90% | 65-80% |
Experimental Protocol: Sonogashira Coupling of 2-Fluoro-1-iodo-3-methoxybenzene with Phenylacetylene
-
Vessel Preparation: To an oven-dried Schlenk tube, add 2-fluoro-1-iodo-3-methoxybenzene (268 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous THF (5 mL), phenylacetylene (132 µL, 1.2 mmol), and triethylamine (280 µL, 2.0 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 6 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to yield the product.
Metal-Halogen Exchange: Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles formed by the insertion of magnesium metal into a carbon-halogen bond.[12][13] Both aryl iodides and bromides are suitable precursors. While aryl bromides are most common due to a good balance of reactivity and stability, aryl iodides are more reactive and can be advantageous for initiating the reaction, though they may be more prone to side reactions like Wurtz coupling.[14] The C-F bond is inert under these conditions.
The choice between the bromo and iodo derivative often comes down to practical considerations: the bromo compound is less expensive and the resulting Grignard reagent can be more stable, while the iodo compound can be easier to initiate, especially on a small scale.
Figure 2. Experimental workflow for Grignard reagent formation.
Experimental Protocol: Grignard Formation from 2-Fluoro-1-bromo-3-methoxybenzene
-
Preparation: Assemble a three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet, and flame-dry all glassware under vacuum. Allow to cool under a stream of dry nitrogen.
-
Magnesium: Add magnesium turnings (291 mg, 12.0 mmol) to the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of 2-fluoro-1-bromo-3-methoxybenzene (2.05 g, 10.0 mmol) in anhydrous THF (20 mL). Add ~1-2 mL of this solution to the magnesium turnings.
-
Reaction: The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture for an additional hour at room temperature to ensure all magnesium has reacted. The resulting Grignard reagent is ready for use in subsequent reactions.
Nucleophilic Aromatic Substitution (SNAr)
The classical SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[15] This reaction is favored by strong electron-withdrawing groups on the aromatic ring and a good leaving group.
Interestingly, in the context of SNAr, the typical halogen reactivity is often inverted: F > Cl > Br > I .[16][17] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the anionic Meisenheimer intermediate.[16] The subsequent C-X bond cleavage is fast and does not determine the overall rate.
For the two molecules in this guide, SNAr at the C-I or C-Br position is generally disfavored as these positions are not activated by strong electron-withdrawing groups (like a nitro group) ortho or para to them. Any SNAr reaction on this scaffold would preferentially occur at the C-F position, provided a sufficiently strong nucleophile and conditions were used, though this itself is challenging without further activation.[18] Therefore, a direct reactivity comparison for SNAr at the C-I vs C-Br bond is less synthetically relevant for this specific scaffold.
Summary and Strategic Synthetic Application
The choice between 2-fluoro-1-iodo-3-methoxybenzene and its bromo-analog is a strategic decision dictated entirely by the desired chemical transformation.
| Reaction Type | 2-Fluoro-1-iodo-3-methoxybenzene | 2-Fluoro-1-bromo-3-methoxybenzene | Rationale |
| Pd-Catalyzed Couplings | Highly Preferred | Viable, but less reactive | Weaker C-I bond leads to faster oxidative addition, milder conditions, and higher yields.[5][6] |
| Grignard Formation | Good | Standard Choice | Both are effective. The bromo-reagent is more common due to cost and stability. The iodo-reagent is more reactive and can be easier to initiate. |
| Lithiation (Halogen-Metal Exchange) | Highly Preferred | Viable | The rate of exchange is I > Br. The iodo-compound allows for exchange at very low temperatures (e.g., -78 °C), preserving other functional groups. |
| SNAr (at C-I or C-Br) | Not Reactive | Not Reactive | Ring is not sufficiently electron-deficient for SNAr at these positions. |
digraph "Decision_Tree" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="What is your desired transformation?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coupling" [label="Pd-Catalyzed Cross-Coupling?\n(Suzuki, Buchwald, Sonogashira, etc.)"]; "MetEx" [label="Metal-Halogen Exchange?\n(Grignard, Lithiation)"];
"Iodo_Choice" [label="Use 2-Fluoro-1-iodo-3-methoxybenzene", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bromo_Choice" [label="Use 2-Fluoro-1-bromo-3-methoxybenzene", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Either_Choice" [label="Consider either reagent"];
"Start" -> "Coupling"; "Start" -> "MetEx";
"Coupling" -> "Iodo_Choice" [label=" Yes\n(for mild conditions & high yield)"];
"MetEx" -> "Either_Choice"; "Either_Choice" -> "Iodo_Choice" [label=" For fastest lithiation or\neasy Grignard initiation"]; "Either_Choice" -> "Bromo_Choice" [label=" For cost-effectiveness and\nstandard Grignard protocols"]; }
Figure 3. Decision tree for selecting the appropriate aryl halide.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]
-
Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Journal of Fluorine Chemistry, 107(1), 31-34. [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (2000). Handbook of Grignard Reagents. CRC Press. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011). Transition-metal-catalyzed decarboxylative allylation and benzylation reactions. Chemical Reviews, 111(3), 1846-1913. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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- 5. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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Comparative Study: Fluorinated Aryl Halides in Suzuki-Miyaura Coupling
Executive Summary
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (
-
As Electrophiles (Aryl Halides): Fluorine substituents act as powerful electron-withdrawing groups (EWGs), significantly accelerating oxidative addition but potentially introducing steric hindrance or competing
pathways. -
As Nucleophiles (Boronic Acids): Fluorine atoms—particularly in the ortho position—destabilize the C-B bond, leading to rapid protodeboronation and catalytic failure.
This guide objectively compares the performance of fluorinated aryl halides against their non-fluorinated counterparts and provides field-proven protocols to overcome the specific instability of fluorinated boronic acids.
Mechanistic Impact of Fluorination[1]
To select the correct catalyst system, one must understand how fluorine alters the energy landscape of the catalytic cycle.
Electronic Activation of the Electrophile
In the oxidative addition step (
-
Comparative Reactivity Order:
Within a halide class:
The "Trojan Horse" of Boronic Instability
While fluorinated halides are reactive, fluorinated boronic acids are fragile. The same electron-withdrawing nature that activates the halide destabilizes the boronic acid by facilitating base-catalyzed hydrolytic C-B bond cleavage (protodeboronation).
Key Failure Mode: If the rate of protodeboronation (
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. For fluorinated substrates,
Comparative Performance Analysis
The following data summarizes the performance of fluorinated substrates under standard vs. optimized conditions.
Substrate Class A: Polyfluorinated Aryl Bromides
Challenge: High reactivity toward oxidative addition, but prone to nucleophilic aromatic substitution (
Table 1: Coupling of Pentafluorophenyl Bromide (
| Protocol | Catalyst System | Base | Solvent | Yield | Observation |
| Standard | Ethanol | <15% | Failure: Extensive | ||
| Standard | DMF | 45-60% | Moderate yield; sluggish transmetallation. | ||
| Optimized | XPhos Pd G2 (1 mol%) | THF/H2O | >95% | Excellent. Weak base prevents |
Substrate Class B: Unstable Fluorinated Boronic Acids
Challenge: 2,6-Difluorophenylboronic acid is notoriously unstable. It decomposes within minutes in hot aqueous base.
Table 2: Coupling of 4-Bromoanisole with 2,6-Difluorophenylboronic Acid
| Protocol | Catalyst System | Temp | Time | Yield | Mechanism of Action |
| Traditional | 80°C | 12 h | 0% | Complete protodeboronation before coupling occurs. | |
| Anhydrous | 100°C | 24 h | 35% | Low solubility of anhydrous fluoride limits rate. | |
| Rapid Injection | SPhos Pd G2 / | RT | 30 min | 92% | Kinetic Victory: Catalyst is so active it couples before boron decomposes. |
The Boronic Acid Stability Challenge
When working with fluorinated nucleophiles, the choice of boron reagent is critical.[1]
-
Boronic Acids (
): Cheapest, but most unstable. Requires "Flash Coupling" (see Protocol B). -
Pinacol Esters (
): More stable than acids but slower to transmetallate. Often require hydrolysis in situ, negating the stability benefit. -
MIDA Boronates: Highly stable solid storage. Slow release mechanism prevents high concentrations of free boronic acid, reducing decomposition.
-
Potassium Organotrifluoroborates (
): Best balance. Air stable, resistant to protodeboronation, but requires hydrolysis to become active.
Recommendation: If the boronic acid fails due to decomposition, switch immediately to
Experimental Protocols
Protocol A: Optimized Coupling for Polyfluorinated Aryl Bromides
Best for: Pentafluorophenyl bromide, 2,3,4,5-tetrafluorobromobenzene.
Rationale: Uses a mild base to prevent
-
Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (1-2 mol%).
-
Base/Solvent: Add
(2.0 equiv) (finely ground). Evacuate and backfill with Argon (x3). -
Initiation: Add degassed THF:Water (4:1) via syringe.
-
Reaction: Stir vigorously at 40°C . (Avoid reflux; high temps promote side reactions).
-
Workup: Monitor by LCMS. Upon completion (usually <1h), dilute with EtOAc, wash with brine, dry over
.
Protocol B: "Flash Coupling" for Unstable Fluorinated Boronic Acids
Best for: 2-fluorophenylboronic acid, 2,6-difluorophenylboronic acid.
Rationale: The "race against time." We use a catalyst that initiates oxidative addition immediately at room temperature (RT) to consume the boronic acid before it hydrolyzes.
-
Catalyst Stock: Prepare a stock solution of SPhos Pd G2 (or RuPhos Pd G2) in THF.
-
Substrate Mix: In the reaction vessel, combine Aryl Halide (1.0 equiv) and Base (
, 2.0 equiv) in THF/Water (10:1). Do not add the boronic acid yet. -
Degas: Sparge the solvent mixture with Argon for 15 minutes.
-
Addition: Add the unstable Boronic Acid (2.0 equiv) as a solid in one portion.
-
Injection: Immediately inject the catalyst solution (2 mol%).
-
Conditions: Stir at Room Temperature . Do not heat.
-
Note: If conversion stalls, add a second charge of boronic acid (1.0 equiv).
-
Troubleshooting & Decision Matrix
Use this logic flow to diagnose low yields in fluorinated couplings.
Figure 2: Diagnostic workflow for optimizing fluorinated cross-couplings.
References
-
Kinetic Studies on Protodeboronation
- Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.
-
Buchwald Precatalysts for Unstable Substrates
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
-
Organotrifluoroborates as Alternatives
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[2] Accounts of Chemical Research.
-
-
Mechanistic Overview of Fluorine Effects
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation.
Sources
Analytical Superiority in Structural Elucidation: Confirming the Suzuki Coupling Product of 2-Fluoro-1-iodo-3-methoxybenzene
Executive Summary: The Challenge of Crowded Fluoro-Aromatics
In drug discovery, the 1,2,3-trisubstituted benzene scaffold is a privileged motif, yet it presents significant analytical challenges. Specifically, the transformation of 2-fluoro-1-iodo-3-methoxybenzene via Suzuki-Miyaura cross-coupling yields a biaryl system where regiochemical integrity is paramount.
The proximity of the fluorine atom (C2), the methoxy group (C3), and the newly formed aryl bond (C1) creates a crowded electronic and steric environment. Standard 1H NMR often fails to definitively distinguish between the desired product and potential regioisomers (arising from halogen migration or scrambling) due to overlapping signals and complex coupling patterns.
This guide compares three analytical workflows for confirming the structure of the coupling product, 2-fluoro-3-methoxy-4'-methyl-1,1'-biphenyl (using p-tolylboronic acid as the model coupling partner). We analyze the "performance" of these methods based on resolution, throughput speed, and structural certainty.
The Chemical Context: The Transformation
To provide a concrete analytical target, we focus on the Suzuki coupling of the title compound.
Reaction Scheme
Starting Material: 2-fluoro-1-iodo-3-methoxybenzene Reagent: 4-methylphenylboronic acid Target Product: 2-fluoro-3-methoxy-4'-methyl-1,1'-biphenyl
Figure 1: The model Suzuki-Miyaura transformation used for this spectroscopic comparison.
Comparative Analysis of Analytical Workflows
We evaluate three distinct methodologies for confirming the product structure.
Method A: The "Baseline" (1D 1H & 19F NMR)
-
Technique: Standard proton and fluorine NMR.[1]
-
Mechanism: Relies on chemical shift logic and
coupling constants. -
Verdict: Insufficient for rigorous confirmation. While it confirms the presence of functional groups, it cannot definitively prove the regiochemistry of the biaryl bond relative to the fluorine without making assumptions.
Method B: The "Gold Standard" (2D Heteronuclear NMR)
-
Technique: HSQC, HMBC, and 1H-19F HOESY .
-
Mechanism: Establishes through-bond (HMBC) and through-space (HOESY) connectivity.
-
Verdict: Recommended. This method provides absolute structural certainty in <2 hours. The 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the "killer application" here, proving the spatial proximity of the Fluorine to the Ortho-phenyl protons.
Method C: The "Ultimate Truth" (Single Crystal XRD)
-
Technique: X-Ray Diffraction.
-
Mechanism: Direct imaging of electron density.
-
Verdict: Overkill for routine screening. Necessary only if the molecule exhibits stable atropisomerism (axial chirality) that NMR cannot resolve or if the compound is an oil that resists crystallization.
Performance Comparison Table
| Feature | Method A: 1D NMR | Method B: 2D NMR (Rec.) | Method C: XRD |
| Structural Certainty | Low (Ambiguous Regiochem) | High (Definitive) | Absolute |
| Time to Result | 15 Minutes | 1 - 2 Hours | 24 - 72 Hours |
| Sample Requirement | ~5 mg (Recoverable) | ~10-20 mg (Recoverable) | Single Crystal (Hard to grow) |
| Throughput | High | Medium | Low |
| Key Data Point | 19F-1H NOE / HMBC | Bond Lengths/Angles |
Detailed Technical Analysis: Why Method B Wins
The Spectroscopic Fingerprint
To confirm the structure of 2-fluoro-3-methoxy-4'-methyl-1,1'-biphenyl , one must prove that the aryl ring is attached at C1, adjacent to the Fluorine at C2.
1. The Diagnostic
Coupling (13C NMR)
Fluorine-Carbon coupling is distance-dependent and provides a "ruler" for assigning the carbon skeleton.
-
C2 (Ipso to F): Large doublet,
.[2] -
C1 (Ipso to Aryl) & C3 (Ipso to OMe): Medium doublets,
. -
C4 & C6: Small doublets,
. -
C5: Minimal coupling,
.
Note: In Method B, these values are extracted via 13C NMR or projected in HMBC.
2. The "Smoking Gun": 1H-19F HOESY
This is the critical experiment. In the correct product, the Fluorine atom is spatially close to the ortho-protons (H2'/H6') of the newly attached tolyl ring.
-
Observation: A cross-peak in the HOESY spectrum between the -120 to -130 ppm (19F signal) and ~7.4 ppm (Aryl protons).
-
Significance: This cross-peak is impossible if the coupling occurred at the wrong position (e.g., if the Iodine migrated to C4 before coupling).
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating. If the HOESY signal is absent, the structure is incorrect.
Step 1: Sample Preparation
-
Dissolve 15 mg of the isolated product in 0.6 mL DMSO-d6 .
-
Why DMSO? It provides better solubility for biaryls and sharper peaks than CDCl3 due to higher viscosity, preventing molecular tumbling issues that broaden signals.
-
-
Filter through a cotton plug directly into a high-precision NMR tube (5mm).
Step 2: Acquisition Sequence (Bruker/Varian Standard)
-
1H NMR (16 scans): Check purity and integration.
-
Target: Identify the methoxy singlet (~3.8 ppm) and the tolyl methyl (~2.3 ppm).
-
-
19F NMR (Coupled):
-
Target: Ensure a single fluorine species.[3] Look for the characteristic shift of fluoro-anisoles (~ -130 ppm).
-
-
1H-13C HMBC:
-
Parameter: Set long-range coupling delay for 8 Hz.
-
Goal: Link the Methoxy protons to C3 (
) and see if C3 couples to F ( ).
-
-
1H-19F HOESY:
-
Mixing Time: 300 - 500 ms.
-
Goal: Detect through-space magnetization transfer between F and the Tolyl ortho-protons.
-
Step 3: Data Logic Tree (Graphviz)
Figure 2: Decision tree for spectroscopic validation. The HOESY step is the critical "Go/No-Go" gate.
Supporting Data: Simulated Spectral Parameters
To assist in assignment, the following table summarizes the expected chemical shifts and coupling constants for 2-fluoro-3-methoxy-4'-methyl-1,1'-biphenyl in DMSO-d6.
| Nucleus | Position | Shift ( | Multiplicity | Coupling Constants ( |
| 19F | F-2 | -128.5 ppm | Multiplet | |
| 1H | H-4 | 7.15 ppm | dd | |
| 1H | H-5 | 7.25 ppm | t (app) | |
| 1H | H-6 | 6.95 ppm | d | |
| 13C | C-2 (Ipso) | 152.0 ppm | d | |
| 13C | C-1 (Bridge) | 128.5 ppm | d | |
| 13C | C-3 (OMe) | 147.0 ppm | d |
Data derived from general fluoro-aromatic trends [1, 2].
Conclusion
While Single Crystal XRD (Method C) offers the ultimate proof, it is a bottleneck in high-throughput optimization. Method B (2D NMR including 1H-19F HOESY) is the superior analytical choice. It provides definitive structural proof of the sterically crowded biaryl bond formation by correlating the fluorine atom directly to the new aryl ring in 3D space, eliminating the ambiguity of standard 1D NMR.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Reich, H. J. (2023). Collection of 19F NMR Data. University of Wisconsin-Madison. Link
Sources
Technical Guide: Reactivity Profile & Computational Benchmarking of 2-Fluoro-1-iodo-3-methoxybenzene
Topic: Computational Studies on the Reactivity of 2-Fluoro-1-iodo-3-methoxybenzene Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
2-Fluoro-1-iodo-3-methoxybenzene (FIMB) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its unique 1,2,3-substitution pattern offers three distinct vectors for diversification: the iodine atom (C1) for cross-coupling, the fluorine atom (C2) for metabolic stability and conformational locking, and the methoxy group (C3) as a hydrogen-bond acceptor or demethylation site.
This guide provides a computational and mechanistic comparison of FIMB against its brominated analog (1-Bromo-2-fluoro-3-methoxybenzene ) and the non-halogenated core (2-Fluoro-3-methoxybenzene ). We synthesize Density Functional Theory (DFT) data with experimental protocols to establish a hierarchy of reactivity.
Key Performance Indicators (KPIs)
| Feature | 2-Fluoro-1-iodo-3-methoxybenzene (Product) | 1-Bromo-2-fluoro-3-methoxybenzene (Alternative A) | 2-Fluoro-3-methoxybenzene (Alternative B) |
| C-X Bond Dissociation Energy (BDE) | ~64.5 kcal/mol (Weakest, Most Reactive) | ~79.8 kcal/mol | ~112 kcal/mol (C-H bond) |
| Oxidative Addition Barrier ( | Low (Rapid insertion of Pd/Ni) | Medium (Requires heat/ligands) | High (Requires specialized C-H activation) |
| Lithiation Selectivity | Halogen-Lithium Exchange (C1) | Mixed Exchange/Deprotonation | Deprotonation (Regio-scrambling risk) |
| Metabolic Stability | High (F-blockade) | High | Moderate (C1 susceptible to oxidation) |
Electronic Structure & Computational Methodology
To understand the reactivity of FIMB, one must analyze the electronic perturbations caused by the ortho-fluorine and meta-methoxy groups.
Computational Setup (Standard Protocol)
For replicating these insights, the following level of theory is recommended as the "Gold Standard" for haloarene reactivity:
-
Software: Gaussian 16 or ORCA 5.0
-
Functional: M06-2X (captures dispersion forces better than B3LYP) or
B97X-D. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) with ECP (Effective Core Potential) for Iodine (def2-ECP).
-
Solvation: SMD Model (THF for lithiation, Toluene for cross-coupling).
The "Ortho-Fluorine Effect"
Computational electrostatic potential (ESP) mapping reveals a critical feature:
-
-Hole Enhancement: The highly electronegative fluorine at C2 inductively withdraws electron density from the C1-I bond. This enhances the "
-hole" (region of positive potential) on the iodine atom, making it significantly more electrophilic than a standard iodobenzene. -
Implication: FIMB undergoes oxidative addition with Pd(0) faster than 3-iodoanisole due to this inductive activation.
Comparative Reactivity Analysis
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The primary utility of FIMB is as an electrophile in cross-coupling.
The Mechanism: The rate-determining step (RDS) is the oxidative addition of the C-X bond to the Pd(0) center.
-
FIMB (Iodide): The transition state (TS) involves a 3-centered concerted pathway. The weak C-I bond and the inductive activation by ortho-F lower the activation barrier (
kcal/mol). -
Alternative A (Bromide): The stronger C-Br bond raises the barrier (
kcal/mol). This often requires elevated temperatures ( C) or bulky phosphine ligands (e.g., XPhos, SPhos). -
Alternative B (C-H): Direct C-H activation at C1 is kinetically disfavored without specific directing groups, as the acidity of C1-H is lower than C4-H.
Decision Guide: Use FIMB for room-temperature couplings or when preserving sensitive functional groups that cannot withstand the heat required for the bromide analog.
Scenario B: Lithiation & Functionalization
This is where the computational prediction of regioselectivity is critical.
Reaction: Treatment with
-
FIMB (Product):
-
Kinetics: Extremely fast (
). -
Outcome: Exclusive formation of the C1-lithiated species. The Iodine atom acts as a "sacrificial guide."
-
Risk:[5] If the reaction warms above -40°C, "Halogen Dance" (migration of Li to C4) may occur, driven by the thermodynamic stability of lithiation ortho to the OMe group.
-
Alternative B (Des-iodo):
-
Pathway:Directed Ortho Metalation (DoM) .
-
Competition: The Fluorine (C2) and Methoxy (C3) are both Directing Groups (DGs).
-
Site C4: Ortho to OMe, Meta to F.
-
Site C6: Ortho to F, Para to OMe.
-
-
Computational Prediction: Lithiation ortho to Fluorine (C6) is generally kinetically favored due to the higher acidity induced by F. However, coordination to OMe (C4) is thermodynamically competitive. This leads to mixtures of regioisomers, making Alternative B inferior for precise C1 functionalization.
-
Visualizing the Reactivity Workflows
The following diagrams illustrate the computational logic and reaction pathways.
Diagram 1: Computational Workflow for Validation
Use this workflow to confirm the Transition State energies for your specific catalytic cycle.
Caption: Standard DFT workflow to locate and verify the Transition State (TS) for oxidative addition.
Diagram 2: Competitive Lithiation Pathways
This diagram compares the clean exchange of FIMB vs. the messy deprotonation of the non-iodo analog.
Caption: FIMB yields a single nucleophile via exchange, whereas the alternative yields regioisomeric mixtures.
Experimental Validation Protocols
To validate the computational predictions, the following self-validating protocols are defined.
Protocol A: Competitive Rate Assessment (The "Clock" Experiment)
Objective: Determine relative reactivity of FIMB vs. Bromide Analog.
-
Setup: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of FIMB and 1-Bromo-2-fluoro-3-methoxybenzene in
-THF. -
Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene (inert standard).
-
Reagent: Add 0.05 mmol (0.25 equiv) of a Pd(0) source (e.g., Pd(PPh
) ). -
Monitoring: Heat to 40°C and monitor by
F NMR. -
Validation: The signal for FIMB should decrease significantly faster than the Bromide analog. If FIMB is consumed >5x faster, the "Iodine Advantage" is confirmed.
Protocol B: Regioselectivity Confirmation (Quench Study)
Objective: Confirm C1-lithiation fidelity.
-
Reaction: Dissolve FIMB in dry THF at -78°C under Argon.
-
Addition: Add
-BuLi (1.05 equiv) dropwise over 10 min. -
Quench: After 15 min, add excess
(Deuterium Oxide). -
Analysis: Analyze via
NMR.-
Success Criteria: Disappearance of the C1-I signal and appearance of a C1-D signal. No deuterium incorporation at C4 or C6.
-
Failure Mode: If D is found at C4, the temperature was too high (Halogen Dance occurred).
-
References
-
Gooßen, L. J., et al. (2004).[6] "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation." Chemical Communications.[1][6] Link
-
Rummelt, S. M., et al. (2021).[7] "Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex." Journal of the American Chemical Society.[7] Link
-
Bailey, W. F., & Patricia, J. J. (1988).[3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry. Link
-
Schlosser, M. (2005). "Organometallic Chemistry: The Magician's Wand." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "Product Specification: 1-Fluoro-3-iodo-2-methoxybenzene." Link
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
mechanistic investigation of 2-fluoro-1-iodo-3-methoxybenzene reactions
The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes mechanistic causality, comparative data, and actionable protocols.
Executive Summary & Strategic Value
In the optimization of fluorinated biaryl scaffolds, 2-fluoro-1-iodo-3-methoxybenzene (Structure A ) represents a "privileged" building block compared to its bromo-analog or non-fluorinated congeners.[1] Its value lies in the ortho-fluorine effect , which paradoxically activates the C-I bond for oxidative addition while stabilizing the resulting organometallic intermediates against non-productive distinct pathways.
This guide objectively compares Structure A against its primary alternatives:
-
The Bromo-Analog (2-fluoro-1-bromo-3-methoxybenzene): Lower cost but significantly higher kinetic barrier for activation.[1]
-
The Regioisomer (2-fluoro-4-iodo-1-methoxybenzene): Lacks the unique 1,2,3-substitution leverage for crowded couplings.[1]
Core Advantages of Structure A
-
Kinetic Superiority: C–I bond energy (approx. 65 kcal/mol) vs. C–Br (approx. 81 kcal/mol) allows activation at -78°C, preserving the sensitive ortho-fluoro motif.[1]
-
Orthogonal Selectivity: The C1-Iodine allows for Lithium-Halogen Exchange (Li-X) without competing with Directed Ortho Metalation (DoM) driven by the C3-Methoxy group.[1]
Comparative Performance Data
Metal-Halogen Exchange Efficiency
The most critical differentiator is the rate of Lithium-Halogen exchange versus the competing background reaction of deprotonation (DoM).
| Feature | 2-Fluoro-1-iodo-3-methoxybenzene (Target) | 2-Fluoro-1-bromo-3-methoxybenzene (Alternative) | Mechanistic Implication |
| Exchange Reagent | n-BuLi (1.05 equiv) | t-BuLi (2.0 equiv) | Iodide allows use of milder, non-pyrophoric bases.[1] |
| Temp. Window | -78°C to -40°C | -100°C to -78°C | Bromide requires cryogenic cooling to prevent benzyne formation.[1] |
| Exchange Rate ( | Iodide exchange is diffusion-controlled; Bromide is slower than mixing.[1] | ||
| Chemo-fidelity | >98% C1-Lithiation | ~85% C1-Lithiation | Bromide suffers from ~15% competing DoM at C4 due to OMe direction.[1] |
Cross-Coupling Turnover (Suzuki-Miyaura)
In Palladium-catalyzed couplings, the ortho-fluorine exerts a strong electronic influence.[1]
| Metric | Iodo-Scaffold (Structure A) | Bromo-Scaffold | Data Source / Rationale |
| Oxidative Addition ( | Low (~12 kcal/mol) | Moderate (~18 kcal/mol) | F-inductive effect lowers LUMO of C-I bond.[1] |
| Catalyst Load | 0.5 - 1.0 mol% Pd | 3.0 - 5.0 mol% Pd | Iodine lability reduces catalyst death.[1] |
| Reaction Time | 1-4 hours | 12-24 hours | Fast initiation cycle.[1] |
Mechanistic Visualization
Pathway Selectivity: Exchange vs. Deprotonation
The following diagram illustrates the kinetic competition. The Iodo-scaffold (left path) proceeds via a stabilized "Ate" complex, while the Bromo-analog (right path) risks entering the DoM manifold or Benzyne elimination.
Caption: Kinetic bifurcation showing the dominance of Li-I exchange over DoM for the iodo-scaffold. The high polarizability of Iodine facilitates the "Ate" complex, channeling flux to the desired C1-lithio species.
Experimental Protocols
Protocol A: High-Fidelity Lithium-Halogen Exchange
Objective: Generation of the C1-lithio species for electrophilic trapping (e.g., formylation, boronation) without "scrambling."[1]
Reagents:
-
Substrate: 2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)[1]
-
Exchange Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]
-
Solvent: Anhydrous THF (0.2 M concentration)
Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and internal temperature probe. Flush with Argon.
-
Dissolution: Charge flask with substrate and THF. Cool to -78°C (dry ice/acetone bath). Critical: Ensure internal temp reaches -75°C before proceeding.
-
Addition: Add n-BuLi dropwise via syringe pump over 15 minutes.
-
Mechanistic Note: The slow addition prevents local heating, which could trigger benzyne formation via Li-F elimination.
-
-
Aging: Stir at -78°C for exactly 30 minutes .
-
Validation: Aliquot quench with MeOD should show >95% deuterium incorporation at C1 by NMR.[1]
-
-
Trapping: Add electrophile (e.g., DMF, B(OiPr)3) rapidly. Warm to RT only after 1 hour.[1]
Protocol B: Comparative Suzuki-Miyaura Coupling
Objective: Demonstrate the superior turnover frequency (TOF) of the Iodo-scaffold.
Reagents:
-
Substrate: 2-Fluoro-1-iodo-3-methoxybenzene (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Methodology:
-
Combine substrate, boronic acid, and base in a vial.
-
Add solvent and degas (sparge with N₂ for 10 min).
-
Add Pd catalyst.[1] Seal and heat to 60°C .
-
Comparison: The Bromo-analog requires heating to 90-100°C to achieve comparable conversion rates.[1]
-
-
Monitor by HPLC at 1 hour. The Iodo-scaffold typically reaches >90% conversion, whereas the Bromo-analog lags at ~40-60%.[1]
Structural Logic: The Ortho-Fluorine Effect[1]
The presence of Fluorine at C2 is not merely a substituent; it is a mechanistic modulator.
-
Inductive Activation: The strong
-withdrawing nature of F (-I effect) depletes electron density from the C1-I bond.[1] This lowers the energy of the orbital, making it more accessible for the Pd(0) HOMO during oxidative addition. -
Lithiophilic Chelation: In the lithiation protocol, the F atom (and the OMe oxygen) can coordinate to the Lithium aggregate, stabilizing the intermediate and preventing isomerization.
Caption: The catalytic cycle highlights where the specific electronic properties of the 2-fluoro-1-iodo scaffold accelerate the reaction, specifically at the oxidative addition step.
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.[1] [1]
-
Reich, H. J. (2012). Role of Ate Complexes in Lithium-Halogen Exchange.[1][3] Journal of the American Chemical Society.[3][4]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.[1] (Standard text for Oxidative Addition mechanisms).
-
Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amides and Carbamates as Synthetic Connections.[1] Chemical Reviews.[1][5][6] [1]
-
Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research.[1] (Reference for pKa and deprotonation competition).
Sources
- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
2-fluoro-1-iodo-3-methoxybenzene proper disposal procedures
Operational Disposal Guide: 2-Fluoro-1-iodo-3-methoxybenzene
Executive Summary: Immediate Action Plan
2-Fluoro-1-iodo-3-methoxybenzene (an aryl halide intermediate) requires strict segregation into the Halogenated Waste Stream .[1] Improper disposal of this compound into non-halogenated streams or municipal drains poses severe regulatory risks (RCRA violations) and safety hazards (potential iodine release or formation of hydrofluoric acid during improper incineration).[1]
-
Primary Waste Class: Halogenated Organic (Solid or Liquid).
-
Critical Hazard: Light-sensitive; potential release of corrosive Iodine (
) or Hydrogen Iodide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) upon decomposition.[1] -
Immediate Action: Segregate from oxidizers. Collect in amber glass or opaque HDPE containers.
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I approach this not just as "waste," but as a reactive intermediate. The disposal protocol is dictated by the functional groups attached to the benzene ring.[1]
| Feature | Chemical Logic | Disposal Implication |
| Aryl Iodide (-I) | The C-I bond is the weakest on the ring. It is susceptible to homolytic cleavage by light or heat. | Must be stored in amber/opaque containers. Do not mix with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic iodine release. |
| Aryl Fluoride (-F) | The C-F bond is extremely stable but generates Hydrofluoric Acid (HF) upon combustion. | Strictly Halogenated Stream. Incinerators need specific scrubbers for HF. Mislabeling this as "Non-Halogenated" can damage facility infrastructure. |
| Methoxy Group (-OCH₃) | Electron-donating group; activates the ring. | Increases reactivity toward electrophiles. Keep away from nitrating agents in the waste stream.[1][2] |
Standard GHS Hazards (Class-Based):
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, you must stabilize it at the bench level.[1] This is a self-validating safety step.
A. The "No-Oxidizer" Rule
-
Why: Aryl iodides can oxidize to iodine (
) or iodonium species in the presence of strong oxidizers.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Protocol: Never pour 2-fluoro-1-iodo-3-methoxybenzene waste into a container holding:
B. Physical State Management
-
If Solid: Collect in a wide-mouth jar labeled "Hazardous Waste - Solid - Halogenated."
-
If Liquid (Mother Liquor): If dissolved in solvents (DCM, Ethyl Acetate, Methanol), the entire solution defaults to the Halogenated Solvent waste stream because of the solute.
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid / Expired Reagent
-
PPE: Nitrile gloves (double gloved recommended for organic halides), safety goggles, lab coat.
-
Container Selection: Use a clear glass jar with a Teflon-lined cap or a high-density polyethylene (HDPE) jar.
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Labeling: Apply a hazardous waste tag.
-
Secondary Containment: Place the jar into a secondary bin (e.g., a Nalgene tub) designated for halogenated solids.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching: Ensure any reactive reagents (e.g., lithium reagents used to functionalize the iodide) are fully quenched before bottling.
-
Solvent Compatibility:
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Hexanes.[8]
-
Incompatible: Piranha solution, Aqua Regia.
-
-
Collection: Pour into the Halogenated Solvent carboy (usually Red or Yellow tag depending on facility).
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluoro-iodo compound classifies the entire mixture as halogenated waste.
-
Visual Decision Matrix (DOT Diagram)
The following diagram illustrates the logic flow for segregating this specific chemical to ensure downstream compliance.
Figure 1: Segregation logic ensuring the fluorinated/iodinated compound reaches the correct incineration stream.
Regulatory & Compliance Framework (RCRA)
While this specific intermediate may not have a unique "U" or "P" list number (unless part of a specific commercial formulation), it is regulated under RCRA (Resource Conservation and Recovery Act) via characteristics and generic listings.
-
Waste Code Assignment (USA):
-
D001: If dissolved in a flammable solvent (Flash point < 60°C).
-
Halogenated Solvents (F-List): If mixed with Methylene Chloride or similar, it triggers F001/F002 codes.
-
Generator Knowledge: You must declare the presence of Organic Halogens . This is critical for the disposal facility (TSDF) because they must blend this waste with fuel to maintain proper combustion temperatures and use acid gas scrubbers (for HF and HI).[1]
-
Emergency Procedures
-
Spill (Solid): Do not dry sweep (dust hazard). Dampen with a compatible solvent (e.g., heptane) or water, then scoop into a waste jar.
-
Spill (Liquid): Absorb with vermiculite or clay. Do not use paper towels if the solution contains strong oxidizers (though unlikely for this compound alone).
-
Exposure:
References
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations Title 40 CFR Part 261.[9] Link
-
Thermo Fisher Scientific. Safety Data Sheet: General Aryl Halides. (Used for class-based hazard extrapolation).[1] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Link
-
PubChem. Compound Summary: Halogenated Benzene Derivatives.[1] (For structural reactivity analysis). Link
Sources
- 1. nyu.edu [nyu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. cfplus.cz [cfplus.cz]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
